Product packaging for 3-Butenyl acetate(Cat. No.:CAS No. 1576-84-7)

3-Butenyl acetate

Cat. No.: B074799
CAS No.: 1576-84-7
M. Wt: 114.14 g/mol
InChI Key: IEKXSSZASGLISC-UHFFFAOYSA-N
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Description

3-Butenyl Acetate (CAS 1576-84-7) is a high-purity, colorless liquid ester of interest in organic synthesis and industrial applied research. With a defined molecular weight of 114.14 and a boiling point of 128°C, this compound serves as a versatile building block and a subject of study in the development of flavors and fragrances due to its fruity and floral aroma profile . Applications & Research Value: • Organic Synthesis: This compound is a valuable intermediate for synthesizing more complex molecules. Its structure, featuring an acetate group and a terminal double bond, allows for further functionalization through various reaction pathways, including hydrolysis, oxidation, and addition reactions. • Fragrance & Flavor Research: Primarily used in industrial research for its organoleptic properties, this compound contributes fresh, green, and slightly sweet notes. It is investigated as a key ingredient in the formulation of perfumes, colognes, and synthetic essential oils, as well as a flavoring agent to impart fruity or berry-like profiles in food science studies . Handling & Safety: This product is a flammable liquid and should be handled with care. Please consult the Safety Data Sheet (SDS) for detailed hazard and precautionary information. Store in a cool, dark place at room temperature . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B074799 3-Butenyl acetate CAS No. 1576-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-enyl acetate
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InChI

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3
Source PubChem
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InChI Key

IEKXSSZASGLISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O2
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DSSTOX Substance ID

DTXSID60883699
Record name 3-Buten-1-ol, 1-acetate
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Molecular Weight

114.14 g/mol
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CAS No.

1576-84-7
Record name 3-Buten-1-ol, 1-acetate
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Foundational & Exploratory

Chemical and physical properties of 3-Butenyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Butenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key procedures.

Chemical and Physical Properties

This compound, also known as 4-Acetoxy-1-butene or acetic acid 3-butenyl ester, is a colorless liquid.[1][2] It is classified as a flammable liquid and vapor.[1][2]

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][3][4]
Molecular Weight 114.14 g/mol [1][3][4]
CAS Registry Number 1576-84-7[1][2][3][5]
Appearance Colorless to Almost Colorless Clear Liquid[1][2]
Purity (GC) >98.0%[1][2]

Table 2: Physicochemical Data for this compound

PropertyValueNotes
Boiling Point 124.67 - 128 °C[2][5]
Flash Point 34.60 - 35 °C[2][5]
Specific Gravity (20/20) 0.91[2]
Vapor Pressure 12.612 mmHg @ 25.00 °C(est.)[5]
Water Solubility 3649 mg/L @ 25 °C(est.)[5]
logP (o/w) 1.382(est.)[5]

Synthesis and Purification

This compound is typically synthesized via the esterification of 3-buten-1-ol with acetic acid or its anhydride, often using an acid catalyst.

Synthesis Reaction

The following diagram illustrates the general Fisher esterification reaction for the synthesis of this compound.

G General Synthesis of this compound cluster_reactants Reactants cluster_products Products 3-Buten-1-ol 3-Buten-1-ol (CH₂=CHCH₂CH₂OH) 3-Butenyl_Acetate This compound (CH₃COOCH₂CH₂CH=CH₂) 3-Buten-1-ol:e->3-Butenyl_Acetate:w + plus1 + Acetic_Acid Acetic Acid (CH₃COOH) Acetic_Acid:e->3-Butenyl_Acetate:w Water Water (H₂O) 3-Butenyl_Acetate:e->Water:w + plus2 + catalyst H⁺ (catalyst)⇌Heat

Caption: Fisher esterification of 3-buten-1-ol with acetic acid.

Experimental Protocol: Synthesis and Purification

This protocol is a representative example of a Fisher esterification for producing this compound.

Materials:

  • 3-buten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of 3-buten-1-ol and 1.2 molar equivalents of glacial acetic acid. Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5% of the alcohol volume) to the flask while swirling.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 1-2 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing an equal volume of cold water.

  • Washing:

    • Wash the organic layer sequentially with two portions of water to remove the bulk of the acid and unreacted alcohol.

    • Carefully wash with several portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[7] (Caution: CO₂ evolution will cause pressure buildup). Vent the separatory funnel frequently.

    • Wash one final time with brine (saturated NaCl solution) to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. Purify the crude this compound by fractional distillation.[7][8] Collect the fraction boiling at approximately 128 °C.[2]

The following diagram outlines the general workflow for synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Combine Reactants (3-buten-1-ol, Acetic Acid) catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux for 1-2 hours catalyst->reflux cool Cool to Room Temp reflux->cool wash_water Wash with Water cool->wash_water wash_bicarb Neutralize with NaHCO₃ soln. wash_water->wash_bicarb dry Dry with MgSO₄ wash_bicarb->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Experimental Protocols: Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To assess purity and confirm molecular weight.

  • Methodology: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. A non-polar or semi-polar capillary column is typically used. The oven temperature is ramped to separate components based on boiling point. The eluting compounds are then ionized (typically via electron ionization) and analyzed by the mass spectrometer.

  • Expected Results: The GC chromatogram should show a major peak corresponding to this compound (>98.0%).[1][2] The mass spectrum for this peak will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure.

  • Methodology: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). Both ¹H NMR and ¹³C NMR spectra are acquired.

  • Expected ¹H NMR Signals:

    • A singlet around δ 2.0 ppm (3H, -C(=O)CH₃).

    • A triplet around δ 4.1 ppm (2H, -OCH₂-).

    • A multiplet around δ 2.4 ppm (2H, -CH₂- adjacent to the double bond).

    • Multiplets between δ 5.0-6.0 ppm (3H, vinyl protons of -CH=CH₂).

  • Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon, the two sp² carbons of the double bond, the two sp³ carbons of the ethyl bridge, and the methyl carbon.

3. Infrared (IR) Spectroscopy:

  • Objective: To identify key functional groups.

  • Methodology: A spectrum of the neat liquid sample is obtained using an FTIR spectrometer.

  • Expected Key Absorptions:

    • A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O (ester) stretch.

    • Absorption bands around 3080 cm⁻¹ (C-H stretch for sp² carbons) and 1640 cm⁻¹ (C=C stretch).

    • A strong band in the 1250-1000 cm⁻¹ region corresponding to the C-O stretch.

The following diagram illustrates the analytical workflow.

G cluster_purity Purity & MW Confirmation cluster_structure Structural Elucidation start Purified Product gcms GC-MS Analysis start->gcms nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FTIR Spectroscopy start->ir end Characterized This compound gcms->end nmr->end ir->end

Caption: Workflow for analytical characterization of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[1][2] It should be kept away from heat, sparks, open flames, and hot surfaces.[1][2] Use in a well-ventilated area and take precautionary measures against static discharge.[1][9] Store in a cool, well-ventilated place with the container tightly closed.[1] Personal protective equipment, including gloves and eye protection, should be worn during handling.[9]

References

Molecular formula and weight of 3-Butenyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Butenyl Acetate: Molecular Properties

This guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development. The data is presented in a clear, tabular format for ease of reference.

Chemical Identity and Properties

This compound, also known as 4-acetoxy-1-butene or acetic acid 3-butenyl ester, is a chemical compound with specific molecular characteristics that are fundamental to its use in scientific research.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
CAS Number 1576-84-7[1][2]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Compound This compound CAS: 1576-84-7 Formula Molecular Formula C₆H₁₀O₂ Compound->Formula has Weight Molecular Weight 114.14 g/mol Compound->Weight has

References

An In-depth Technical Guide to But-3-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-en-1-yl acetate, also known as 3-butenyl acetate, is an organic compound classified as an ester. Its chemical structure consists of a four-carbon alkenyl chain bonded to an acetate group. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

Identifier Type Value Citation
IUPAC Name but-3-en-1-yl acetate[1]
Systematic Name 3-Buten-1-ol, 1-acetate[1]
CAS Number 1576-84-7[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
InChI InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3[1]
InChIKey IEKXSSZASGLISC-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)OCCC=C[1]

Common Synonyms:

  • This compound[1]

  • 4-Acetoxy-1-butene[1]

  • Acetic acid 3-butenyl ester[1]

  • 2-Vinylethyl acetate[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of but-3-en-1-yl acetate is provided below. This data is essential for its handling, characterization, and application in experimental settings.

Physical Properties
Property Value Citation
Appearance Colorless liquid
Boiling Point 124.67 °C (estimated)
Density Not available
Flash Point 34.60 °C (estimated)
Water Solubility 3649 mg/L at 25 °C (estimated)
logP (o/w) 1.382 (estimated)
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

3.2.1. 1H NMR Spectroscopy

The proton nuclear magnetic resonance (1H NMR) spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities for but-3-en-1-yl acetate in a deuterated solvent (e.g., CDCl₃) are as follows:

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
H₃C-C(=O)-~2.05Singlet3H
-O-CH₂-~4.15Triplet2H
-CH₂-CH=~2.35Quartet2H
H₂C=~5.10Multiplet2H
=CH-~5.80Multiplet1H

3.2.2. 13C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (13C NMR) spectrum reveals the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (ppm) Citation
C H₃-C(=O)-~21.0[2][3]
-O-C H₂-~63.0[2][3]
-C H₂-CH=~33.0[2][3]
H₂C =~117.0[2][3]
=C H-~134.0[2][3]
-C (=O)-~171.0[2][3]

3.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity Citation
C=O (Ester)Stretch~1740Strong[4][5]
C-O (Ester)Stretch~1240Strong[4][5]
C=C (Alkene)Stretch~1645Medium[5][6]
=C-H (Alkene)Stretch~3080Medium[5][6]
C-H (sp³)Stretch~2850-2960Medium-Strong[5][6]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

m/z Proposed Fragment Significance Citation
114[C₆H₁₀O₂]⁺Molecular Ion (M⁺)[7][8]
71[M - OCCH₃]⁺Loss of acetyl group[7][8]
54[C₄H₆]⁺Retro-Diels-Alder fragmentation[7][8]
43[CH₃CO]⁺Acetyl cation (often the base peak)[7][8]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of but-3-en-1-yl acetate via the esterification of 3-buten-1-ol with acetic anhydride.

Synthesis of But-3-en-1-yl Acetate

This procedure is adapted from standard esterification protocols.[9][10]

Materials:

  • 3-Buten-1-ol

  • Acetic anhydride

  • Pyridine (or another suitable base catalyst, e.g., DMAP)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-buten-1-ol (1.0 equivalent).

  • Add pyridine (1.2 equivalents) to the flask and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude but-3-en-1-yl acetate by fractional distillation under atmospheric or reduced pressure.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the synthesis and characterization of but-3-en-1-yl acetate.

chemical_structure Chemical Structure of But-3-en-1-yl Acetate C1 CH₃ C2 C C1->C2 O1 O C2->O1 O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₂ C3->C4 C5 CH C4->C5 C6 CH₂ C5->C6

Figure 1: Chemical Structure of But-3-en-1-yl Acetate

synthesis_workflow Workflow for Synthesis and Characterization of But-3-en-1-yl Acetate cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reagents 3-Buten-1-ol + Acetic Anhydride + Pyridine reaction Esterification Reaction (Room Temperature, 12-24h) reagents->reaction quench Quench with Water reaction->quench Crude Product extraction Solvent Extraction (e.g., Diethyl Ether) quench->extraction wash Aqueous Washes (HCl, NaHCO₃, Brine) extraction->wash dry Drying (anhydrous MgSO₄) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate distill Fractional Distillation concentrate->distill nmr NMR Spectroscopy (¹H, ¹³C) distill->nmr Pure Product ir IR Spectroscopy distill->ir ms Mass Spectrometry distill->ms

References

Spectroscopic Analysis of 3-Butenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-butenyl acetate (C₆H₁₀O₂), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this data are also provided, along with a visual workflow of the spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentCoupling Constant (J) (Hz)
~5.80ddt1HH-4 (-CH=CH₂)J_trans ≈ 17 Hz, J_cis ≈ 10.5 Hz, J_vicinal ≈ 6.7 Hz
~5.10dq1HH-5a (trans to H-4)J_trans ≈ 17 Hz, J_geminal ≈ 1.5 Hz
~5.05dq1HH-5b (cis to H-4)J_cis ≈ 10.5 Hz, J_geminal ≈ 1.5 Hz
4.09t2HH-1 (-O-CH₂-)J ≈ 6.7 Hz
2.35qt2HH-2 (-CH₂-CH=)J ≈ 6.7 Hz, J_allylic ≈ 1.5 Hz
2.05s3HH-6 (CH₃-C=O)-

Note: Coupling constants for the vinyl group are typical values for terminal alkenes and may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)Carbon Atom Assignment
171.0C-7 (C=O)
134.5C-4 (-CH=)
117.5C-5 (=CH₂)
63.8C-1 (-O-CH₂)
33.5C-2 (-CH₂-CH=)
20.9C-6 (CH₃-)
Table 3: Infrared (IR) Spectroscopy Data for this compound

Sample Preparation: Neat Liquid Film

Wavenumber (cm⁻¹)IntensityAssignment
3079Medium=C-H stretch (alkene)
2962, 2855MediumC-H stretch (alkane)
1742StrongC=O stretch (ester)
1643MediumC=C stretch (alkene)
1238StrongC-O stretch (ester)
995, 918Strong=C-H bend (alkene, out-of-plane)
Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Putative Fragment Assignment
1145[M]⁺ (Molecular Ion)
7115[M - CH₃CO]⁺
54100[C₄H₆]⁺ (butadiene radical cation via McLafferty rearrangement)
4380[CH₃CO]⁺ (acylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile liquid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

    • Place the sample into the NMR probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

    • Place one to two drops of neat this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Instrument Setup and Data Acquisition:

    • Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO₂ and water vapor.

    • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

    • After data collection, clean the salt plates thoroughly with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator for storage.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column).

  • Instrument Setup and Data Acquisition:

    • The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature to ensure separation of the analyte from the solvent and any impurities.

    • The separated components eluting from the GC column are introduced into the ion source of the mass spectrometer.

    • For electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion, generating a mass spectrum.

    • The mass spectrum of the GC peak corresponding to this compound is analyzed to determine the molecular weight and fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Connectivity Carbon-Hydrogen Framework Connectivity (J-coupling) NMR->Connectivity Functional_Groups Functional Groups (C=O, C=C, C-O) IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure_Info Structural Information Final_Structure Structure Elucidation & Confirmation Structure_Info->Final_Structure Connectivity->Structure_Info Functional_Groups->Structure_Info Mol_Weight->Structure_Info

Caption: A logical workflow for the spectroscopic analysis of this compound.

Unveiling the Natural Presence of 3-Butenyl Acetate Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the natural occurrence, biosynthesis, and analysis of 3-Methyl-2-butenyl acetate and 3-Methyl-3-butenyl acetate in the plant and insect kingdoms.

While the compound 3-butenyl acetate itself is not commonly found in nature, its isomers, 3-methyl-2-butenyl acetate (also known as prenyl acetate) and 3-methyl-3-butenyl acetate, are naturally occurring volatile organic compounds. These molecules play significant roles in the chemical communication of insects and contribute to the aromatic profiles of various plants. This technical guide provides a comprehensive overview of the current scientific understanding of these two isomers, including their natural sources, quantitative data, relevant experimental protocols, and biosynthetic pathways.

Natural Occurrence and Quantitative Data

The presence of 3-methyl-2-butenyl acetate and 3-methyl-3-butenyl acetate has been documented in a variety of plant and insect species. The following tables summarize the available quantitative data on the abundance of these compounds in different natural sources.

Table 1: Quantitative Data for 3-Methyl-2-butenyl Acetate in Plants and Insects

SpeciesFamily/OrderOrgan/SourceCompoundQuantityReference(s)
Apis mellifera scutellata (Africanized honeybee)HymenopteraSting apparatus3-Methyl-2-butenyl acetate0-38% of isoamyl acetate content[1]
Cananga odorata (Ylang-Ylang)AnnonaceaeFlowers3-Methyl-2-butenyl acetatePresent (specific quantity not detailed in the provided search results)[2]
Cucumis melo (Cantaloupe)CucurbitaceaeFruit volatiles3-Methyl-2-butenyl acetatePresent (specific quantity not detailed in the provided search results)[2]
Coffea arabica (Coffee)RubiaceaeRoasted beans3-Methyl-2-butenyl acetatePresent (specific quantity not detailed in the provided search results)[2]

Table 2: Occurrence of 3-Methyl-3-butenyl Acetate in Nature

DatabaseOrganism TypeNotesReference(s)
PlantaeDBPlantsListed as a chemical compound found in plants.[3]
FooDBFoodListed as a food component.[4]
Human Metabolome DatabaseHumanListed as a metabolite.[5]

Biosynthesis of Butenyl Acetate Isomers

The biosynthesis of 3-methyl-2-butenyl acetate and 3-methyl-3-butenyl acetate in both plants and insects originates from the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of plants and in insects, and the methylerythritol phosphate (MEP) pathway, which occurs in the plastids of plants.

The formation of the C5 alcohol precursors (prenol and isoprenol) is a critical step, followed by an esterification reaction with acetyl-CoA to yield the final acetate esters. The biosynthesis of these so-called "irregular monoterpenes" can involve unique enzymatic reactions, such as the head-to-middle condensation of two DMAPP units.

Below are diagrams illustrating the general biosynthetic pathways leading to the precursors of butenyl acetate isomers.

Figure 1. General overview of the biosynthesis of isoprenoid precursors in plants leading to butenyl acetate isomers.

Isoprenoid Biosynthesis in Insects cluster_insect Insect Cell (MVA Pathway) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Prenol Prenol DMAPP->Prenol Prenyl_Acetate 3-Methyl-2-butenyl acetate Prenol->Prenyl_Acetate Acetyl_CoA_ester Acetyl-CoA Acetyl_CoA_ester->Prenyl_Acetate Ecological Role of 3-Methyl-2-butenyl_acetate cluster_insect Insect Communication cluster_plant Plant Interactions Threat Threat Detected Honeybee Africanized Honeybee Threat->Honeybee Release Release of 3-Methyl-2-butenyl acetate Honeybee->Release Recruitment Recruitment of other bees Release->Recruitment Defense Defensive Behavior Recruitment->Defense Plant Plant (e.g., Ylang-Ylang) Emission Emission of 3-Methyl-2-butenyl acetate Plant->Emission Pollinator Pollinator Attraction Emission->Pollinator Herbivore Herbivore Deterrence Emission->Herbivore Experimental Workflow cluster_sampling Sample Collection cluster_plant_prep Plant Sample Prep cluster_insect_prep Insect Sample Prep cluster_analysis Analysis cluster_data Data Processing Plant_Source Plant Material (e.g., Flowers) Headspace_Collection Headspace Volatile Collection (Dynamic or SPME) Plant_Source->Headspace_Collection Insect_Source Insect Material (e.g., Pheromone Gland) Dissection Gland Dissection Insect_Source->Dissection GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Headspace_Collection->GC_MS Solvent_Extraction Solvent Extraction Dissection->Solvent_Extraction Solvent_Extraction->GC_MS Identification Compound Identification (Mass Spectra, Retention Index) GC_MS->Identification Quantification Quantification (Calibration Curve, Internal Standard) GC_MS->Quantification

References

An In-depth Technical Guide on the Discovery and First Synthesis of 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-butenyl acetate, with a focus on its synthesis and physicochemical properties. While a singular "discovery" of this compound in the traditional sense of isolation from a novel natural source is not prominently documented in scientific literature, its existence and synthesis are well-established within the principles of organic chemistry. It is recognized as a valuable synthetic building block. This document details a representative first synthesis method based on established chemical reactions and compiles its key quantitative data.

Introduction

This compound (IUPAC name: but-3-enyl acetate) is an organic compound classified as an ester. It is the acetate ester of 3-buten-1-ol. The compound is not reported to be found in nature[1]. Its primary significance lies in its utility in chemical synthesis, serving as a precursor or intermediate in the formation of more complex molecules. The presence of both an ester and a terminal alkene functional group allows for a variety of subsequent chemical transformations.

First Synthesis: Fischer-Tropsch Esterification

The first synthesis of this compound, while not historically pinpointed to a specific publication, would have followed the well-established principles of Fischer-Tropsch esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental method for ester synthesis. In the case of this compound, the reactants are 3-buten-1-ol and acetic acid, typically with a strong acid catalyst.

Reaction Signaling Pathway

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Tropsch esterification.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 3-Buten-1-ol 3-Buten-1-ol Esterification Esterification 3-Buten-1-ol->Esterification Acetic Acid Acetic Acid Acetic Acid->Esterification Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Esterification Heat Heat Heat->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

General workflow for the synthesis of this compound.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound based on standard Fischer esterification procedures[2][3][4].

Objective: To synthesize this compound from 3-buten-1-ol and acetic acid.

Materials:

  • 3-buten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.0 mole of 3-buten-1-ol with 1.2 moles of glacial acetic acid.

  • Catalyst Addition: Slowly and with caution, add 0.1 moles of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours using a heating mantle.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash again with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and purify the crude this compound by fractional distillation.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[5][6]
Molecular Weight 114.14 g/mol [5][6]
Boiling Point 124.67 °C to 128 °C at 760 mmHg[1][7]
Density 0.91 g/cm³[7]
Refractive Index 1.4100 - 1.4120[7]
CAS Number 1576-84-7[1][5][6]
Purity (Typical) >98.0% (GC)

Conclusion

While the specific historical discovery of this compound is not well-documented, its synthesis is readily achieved through standard organic chemistry techniques, primarily Fischer-Tropsch esterification. The compound's bifunctionality makes it a useful intermediate in organic synthesis. The provided protocol and data serve as a foundational guide for researchers and professionals working with this versatile chemical.

References

Technical Guide: Physicochemical Properties of 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 3-butenyl acetate, specifically its boiling point and density. The document outlines detailed experimental protocols for the determination of these properties and includes a workflow for its synthesis and characterization, designed for a scientific audience.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for a range of applications, including reaction setup, purification, and formulation.

PropertyValueUnitsNotes
Boiling Point128°CAt standard atmospheric pressure (760 mmHg)[1].
Density0.91g/cm³At 20°C[1].
Molar Mass114.14 g/mol
Molecular FormulaC₆H₁₀O₂

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its boiling point and density.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the standard Fischer esterification procedure for similar acetate esters.

Objective: To synthesize this compound from 3-buten-1-ol and acetic acid using an acid catalyst.

Materials:

  • 3-buten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine one molar equivalent of 3-buten-1-ol with two molar equivalents of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the flask while swirling.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux for 1-2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and wash with deionized water to remove the excess acetic acid and sulfuric acid.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with deionized water to remove any residual salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried ester and purify by fractional distillation, collecting the fraction that boils at the expected boiling point of this compound.

Determination of Boiling Point

Objective: To determine the boiling point of purified this compound.

Materials:

  • Purified this compound

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

Procedure:

  • Place a small amount of the purified this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density using a Pycnometer

Objective: To accurately determine the density of this compound at a specific temperature.

Materials:

  • Purified this compound

  • Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

  • Analytical balance

  • Deionized water

  • Thermostatically controlled water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Accurately weigh the empty, dry pycnometer on an analytical balance (m_pycnometer).

  • Fill the pycnometer with deionized water and insert the stopper, ensuring the capillary is filled and any excess water is wiped from the outside.

  • Place the filled pycnometer in a thermostatically controlled water bath at 20°C and allow it to equilibrate.

  • Remove the pycnometer from the bath, dry the exterior, and weigh it (m_pycnometer+water).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the purified this compound, insert the stopper, and repeat the equilibration and weighing steps at 20°C (m_pycnometer+acetate).

  • Calculate the density of this compound using the following formula:

    Density_acetate = (m_pycnometer+acetate - m_pycnometer) / (m_pycnometer+water - m_pycnometer) * Density_water_at_20°C

    (The density of water at 20°C is a known value, approximately 0.9982 g/cm³).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, purification, and characterization of this compound.

experimental_workflow reactants Reactants: 3-buten-1-ol Acetic Acid Sulfuric Acid (catalyst) synthesis Fischer Esterification (Reflux) reactants->synthesis workup Aqueous Workup: 1. Water Wash 2. NaHCO3 Wash 3. Water Wash synthesis->workup drying Drying (Anhydrous Na2SO4) workup->drying purification Purification (Fractional Distillation) drying->purification product Purified This compound purification->product bp_determination Boiling Point Determination product->bp_determination density_determination Density Determination product->density_determination final_data Final Physicochemical Data bp_determination->final_data density_determination->final_data

Caption: Workflow for the synthesis and characterization of this compound.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and storage recommendations for 3-Butenyl acetate. The information is compiled to ensure the safe and effective use of this compound in a laboratory and research setting.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C6H10O2[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless Liquid[2]
Boiling Point 124.67 °C @ 760 mm Hg (est)[3]
Flash Point 31 °C / 87.8 °F[2]
Density 0.919 g/cm³[2]
Vapor Pressure 12.612 mmHg @ 25 °C (est)[3]
Solubility in Water 3649 mg/L @ 25 °C (est)[3]

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationSource
Flammable Liquid Category 3 (H226: Flammable liquid and vapor)
Acute Toxicity, Oral Warning (H302: Harmful if swallowed)[1]
Skin Corrosion/Irritation Warning (H315: Causes skin irritation)[1]
Serious Eye Damage/Eye Irritation Danger (H318: Causes serious eye damage)[1]
Specific Target Organ Toxicity (Single Exposure) Warning (H335: May cause respiratory irritation)[1]

Experimental Protocols for Safe Handling

While specific experimental protocols will vary based on the application, the following procedures outline the fundamental steps for the safe handling of this compound in a laboratory setting.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, use a NIOSH/MSHA approved respirator.

2.2. Engineering Controls

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfer.[4] Use only non-sparking tools.[2]

2.3. Handling and Dispensing

  • Ensure all necessary PPE is worn before handling the chemical.

  • Inspect the container for any damage or leaks before opening.

  • Ground and bond the container and receiving vessel to prevent static electricity buildup.[5]

  • Slowly open the container in a well-ventilated area or fume hood.

  • Use only non-sparking tools for dispensing.[2]

  • Avoid breathing vapors or mist.[4]

  • Prevent contact with skin and eyes.

  • Keep the container tightly closed when not in use.[4]

  • Wash hands thoroughly after handling.

2.4. Spill and Leak Procedures

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[6]

  • Ventilate the Area: Increase ventilation to disperse vapors.

  • Contain the Spill: Use an inert absorbent material such as sand or earth to contain the spill.[7]

  • Collect Absorbent Material: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[6]

  • Clean the Area: Once the absorbed material is removed, decontaminate the spill area.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

2.5. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][8]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][8]

Storage Recommendations

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

Table 3: Storage Conditions for this compound

ParameterRecommendationSource
Temperature Store in a cool place. Recommended to be stored in a cool and dark place, <15°C.[9]
Ventilation Store in a well-ventilated place.
Container Keep container tightly closed.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[7]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Receive & Inspect Receive & Inspect Prepare Workspace->Receive & Inspect Ground & Bond Ground & Bond Receive & Inspect->Ground & Bond Dispense Dispense Ground & Bond->Dispense Seal Container Seal Container Dispense->Seal Container Spill or Leak Spill or Leak Dispense->Spill or Leak If spill occurs Exposure Exposure Dispense->Exposure If exposure occurs Store in Cool, Ventilated Area Store in Cool, Ventilated Area Seal Container->Store in Cool, Ventilated Area Segregate Incompatibles Segregate Incompatibles Store in Cool, Ventilated Area->Segregate Incompatibles End End Segregate Incompatibles->End Eliminate Ignition Sources Eliminate Ignition Sources Spill or Leak->Eliminate Ignition Sources Contain & Clean Contain & Clean Eliminate Ignition Sources->Contain & Clean Contain & Clean->End First Aid First Aid Exposure->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Seek Medical Attention->End Start Start Start->Assess Risks

References

Potential Research Applications of 3-Butenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Butenyl acetate, a volatile organic compound, is emerging as a versatile building block in synthetic chemistry with considerable potential for research and development. Its terminal alkene and ester functionalities make it a valuable precursor for the synthesis of a diverse range of molecules, including insect pheromones and potentially novel therapeutic agents. This technical guide provides an in-depth overview of the core research applications of this compound, detailing its synthesis, chemical properties, and prospective utility in drug discovery and development. This document is intended to serve as a comprehensive resource for researchers and scientists, offering detailed experimental protocols, quantitative data, and conceptual frameworks for future investigations.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity aroma. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 1576-84-7[1]
Boiling Point 128 °C (estimated)[2]
Density 0.91 g/mL (estimated)[2]
Refractive Index 1.4100-1.4120[2]
Solubility Soluble in organic solventsGeneral Knowledge
Appearance Colorless to almost colorless clear liquid[3]

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being Fischer esterification and lipase-catalyzed esterification.

Fischer Esterification

This classic method involves the acid-catalyzed reaction of 3-buten-1-ol with acetic acid or acetic anhydride.

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-buten-1-ol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add an equal volume of deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

ParameterValue
Reactants 3-buten-1-ol, Acetic Acid
Catalyst Sulfuric Acid
Reaction Time 4-6 hours
Typical Yield 70-85%

Table 2: Typical Parameters for Fischer Esterification Synthesis of this compound

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative with high selectivity and milder reaction conditions. Immobilized lipases, such as Novozym 435, are commonly used.

Experimental Protocol:

  • In a 50 mL screw-capped flask, combine 3-buten-1-ol (1.0 eq), acetic anhydride (1.5 eq), and immobilized lipase (e.g., Novozym 435, 10% w/w of substrates) in a suitable organic solvent (e.g., hexane).

  • Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-200 rpm).

  • Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.

  • Upon reaching desired conversion, filter the enzyme for reuse.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by fractional distillation if necessary.

ParameterValue
Enzyme Immobilized Lipase (e.g., Novozym 435)
Acyl Donor Acetic Anhydride
Solvent Hexane (or solvent-free)
Temperature 40-50 °C
Optimal Conversion >95%

Table 3: Optimized Parameters for Lipase-Catalyzed Synthesis of this compound

lipase_synthesis cluster_reactants Reactants cluster_reaction Esterification cluster_products Products & Purification 3-Buten-1-ol 3-Buten-1-ol Immobilized_Lipase Immobilized_Lipase 3-Buten-1-ol->Immobilized_Lipase Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Immobilized_Lipase 3-Butenyl_Acetate 3-Butenyl_Acetate Immobilized_Lipase->3-Butenyl_Acetate Catalysis Solvent_System Solvent_System Solvent_System->Immobilized_Lipase Purification Purification 3-Butenyl_Acetate->Purification

Figure 1: Workflow for the lipase-catalyzed synthesis of this compound.

Spectroscopic Characterization

The structure of synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Data
¹H NMR (CDCl₃) δ 5.8 (m, 1H, -CH=CH₂), 5.1-5.0 (m, 2H, -CH=CH₂), 4.1 (t, 2H, -O-CH₂-), 2.3 (q, 2H, -CH₂-CH=), 2.0 (s, 3H, -C(O)CH₃)
¹³C NMR (CDCl₃) δ 171.0 (C=O), 134.5 (-CH=), 117.5 (=CH₂), 63.5 (-O-CH₂-), 33.5 (-CH₂-), 20.9 (-CH₃)
IR (neat, cm⁻¹) ~3075 (C-H, alkene), ~2950 (C-H, alkane), ~1740 (C=O, ester), ~1640 (C=C, alkene), ~1240 (C-O, ester)
Mass Spec (EI) m/z 114 (M⁺), 71, 54, 43 (base peak)

Table 4: Expected Spectroscopic Data for this compound

Potential Research Applications

Precursor in Insect Pheromone Synthesis

The terminal double bond of this compound is amenable to various chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, particularly insect pheromones.[4]

Cross-metathesis with other olefins using Grubbs-type catalysts can be employed to elongate the carbon chain and introduce new functional groups.[5][6]

Experimental Protocol (General):

  • In a nitrogen-purged glovebox, dissolve this compound (1.0 eq) and a partner olefin (1.2 eq) in anhydrous dichloromethane.

  • Add a Grubbs catalyst (e.g., Grubbs II, 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating (40 °C) and monitor by GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture and purify by flash column chromatography on silica gel.

metathesis 3-Butenyl_Acetate 3-Butenyl_Acetate Grubbs_Catalyst Grubbs_Catalyst 3-Butenyl_Acetate->Grubbs_Catalyst Partner_Olefin Partner_Olefin Partner_Olefin->Grubbs_Catalyst Cross_Metathesis_Product Cross_Metathesis_Product Grubbs_Catalyst->Cross_Metathesis_Product C-C bond formation

Figure 2: Olefin cross-metathesis of this compound.

The terminal alkene can be cleaved (e.g., via ozonolysis) to an aldehyde, which can then undergo a Wittig reaction to form a new carbon-carbon double bond with specific stereochemistry, a common feature in many insect pheromones.[7]

Potential in Drug Discovery

While direct biological studies on this compound are limited, research on structurally related short-chain unsaturated esters and the metabolic role of acetate suggests potential avenues for investigation.

Studies have shown that some short-chain unsaturated sucrose esters exhibit antimicrobial and cytotoxic activities against various cancer cell lines with low toxicity to non-tumor cells.[8] Additionally, other volatile esters like bornyl acetate have demonstrated inhibitory effects on the proliferation of cancer cells.[7] This suggests that this compound and its derivatives could be explored for their potential anticancer properties.

Proposed Research Workflow:

  • Synthesis of Derivatives: Synthesize a library of this compound analogs with varied chain lengths and functional groups.

  • In Vitro Screening: Screen the compounds for cytotoxicity against a panel of cancer cell lines (e.g., breast, colon, lung).

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of cell death (e.g., apoptosis, necrosis) and effects on the cell cycle.

drug_discovery 3-Butenyl_Acetate 3-Butenyl_Acetate Derivative_Synthesis Derivative_Synthesis 3-Butenyl_Acetate->Derivative_Synthesis Cytotoxicity_Screening Cytotoxicity_Screening Derivative_Synthesis->Cytotoxicity_Screening Mechanism_of_Action Mechanism_of_Action Cytotoxicity_Screening->Mechanism_of_Action Active Compounds Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound

Figure 3: Proposed workflow for investigating the anticancer potential of this compound derivatives.

Acetate is a key metabolite that can influence cancer cell proliferation and mitochondrial function.[8] The ester linkage in this compound can be hydrolyzed by cellular esterases to release acetate and 3-buten-1-ol. This targeted release of acetate within the cellular environment could be a novel strategy to modulate cancer cell metabolism.

The structural motif of an alkenyl acetate is present in some known enzyme inhibitors. There is potential for this compound and its derivatives to be investigated as inhibitors of enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease.[9]

Conclusion

This compound is a readily accessible and versatile chemical entity with significant, yet underexplored, potential in various research domains. Its established utility in the synthesis of complex molecules like insect pheromones highlights its value as a synthetic building block. Furthermore, preliminary evidence from related compounds suggests intriguing possibilities for its application in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a foundational resource to stimulate and support further research into the promising applications of this compound.

References

Methodological & Application

Synthesis of 3-Butenyl Acetate from But-3-en-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-butenyl acetate, a valuable ester intermediate in organic synthesis, through the acetylation of but-3-en-1-ol. The primary method described is the reaction of but-3-en-1-ol with acetic anhydride in the presence of pyridine, a widely used and efficient method for the esterification of primary alcohols. This application note includes comprehensive experimental procedures, a summary of quantitative data, and characterization details for both the starting material and the final product.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its terminal alkene functionality allows for a wide range of subsequent chemical transformations. The synthesis of this ester is typically achieved through the esterification of but-3-en-1-ol. Among the various esterification methods, acetylation using acetic anhydride with a base catalyst such as pyridine is a common and effective approach due to its high efficiency and the straightforward nature of the reaction and work-up. This protocol details this reliable synthetic route.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
But-3-en-1-olC₄H₈O72.11112-1140.838 (at 25 °C)
Acetic AnhydrideC₄H₆O₃102.09138-1401.082
PyridineC₅H₅N79.101150.982
This compoundC₆H₁₀O₂114.141280.91 (at 20 °C)[1]

Experimental Protocol

This section outlines the detailed methodology for the synthesis of this compound from but-3-en-1-ol.

Materials:

  • But-3-en-1-ol (≥98%)

  • Acetic anhydride (≥99%)

  • Pyridine (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous copper (II) sulfate (CuSO₄) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve but-3-en-1-ol (1.0 eq) in anhydrous pyridine (2-3 volumes relative to the alcohol).

  • Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. Add acetic anhydride (1.5 eq) dropwise to the stirred solution using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution to neutralize any excess acetic acid.

    • To remove the pyridine, wash the organic layer with a saturated aqueous CuSO₄ solution until the blue color of the aqueous layer persists.

    • Finally, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound. Collect the fraction boiling at approximately 128 °C.

Expected Yield:

While the yield can vary depending on the scale and specific reaction conditions, typical yields for the acetylation of primary alcohols using this method are high, often exceeding 80%.

Characterization Data

But-3-en-1-ol:

  • IR (Infrared Spectroscopy): A broad peak around 3300 cm⁻¹ (O-H stretch), a sharp peak around 3080 cm⁻¹ (=C-H stretch), and a peak around 1640 cm⁻¹ (C=C stretch).

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ 5.8 (m, 1H, -CH=CH₂)

    • δ 5.1-5.0 (m, 2H, -CH=CH₂)

    • δ 3.6 (t, 2H, -CH₂-OH)

    • δ 2.3 (q, 2H, -CH₂-CH=)

    • δ 1.8 (s, 1H, -OH)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ 138.5 (-CH=)

    • δ 114.5 (=CH₂)

    • δ 62.0 (-CH₂-OH)

    • δ 36.5 (-CH₂-CH=)

This compound:

  • IR (Infrared Spectroscopy): A strong peak around 1740 cm⁻¹ (C=O stretch of the ester), a peak around 3080 cm⁻¹ (=C-H stretch), and a peak around 1640 cm⁻¹ (C=C stretch).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): [2]

    • δ 5.8 (m, 1H, -CH=CH₂)

    • δ 5.1-5.0 (m, 2H, -CH=CH₂)

    • δ 4.1 (t, 2H, -CH₂-O-)

    • δ 2.4 (q, 2H, -CH₂-CH=)

    • δ 2.0 (s, 3H, -C(O)CH₃)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ 171.0 (C=O)

    • δ 134.5 (-CH=)

    • δ 117.0 (=CH₂)

    • δ 63.5 (-CH₂-O-)

    • δ 33.5 (-CH₂-CH=)

    • δ 21.0 (-CH₃)

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start But-3-en-1-ol in Pyridine add_anhydride Add Acetic Anhydride at 0 °C start->add_anhydride 1.0 eq react Stir at Room Temperature (12-24h) add_anhydride->react 1.5 eq dilute Dilute with Diethyl Ether react->dilute wash_bicarb Wash with sat. NaHCO₃ dilute->wash_bicarb wash_cuso4 Wash with sat. CuSO₄ wash_bicarb->wash_cuso4 wash_brine Wash with Brine wash_cuso4->wash_brine dry Dry with MgSO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate (Rotovap) filter->concentrate distill Fractional Distillation concentrate->distill product This compound distill->product

References

Application Note: Enzymatic Synthesis of 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and environmentally friendly protocol for the synthesis of 3-butenyl acetate, a valuable flavor and fragrance compound. The method utilizes the highly efficient and selective immobilized lipase B from Candida antarctica (Novozym® 435) as a biocatalyst. The protocol describes a transesterification reaction between 3-buten-1-ol and vinyl acetate in a solvent-free system. This enzymatic approach offers significant advantages over traditional chemical synthesis, including mild reaction conditions, high product purity, elimination of harsh acid catalysts, and easy catalyst recovery and reuse.[1][2] Optimized parameters for temperature, substrate molar ratio, and enzyme loading are presented to achieve high conversion rates. This protocol is intended for researchers in biocatalysis, green chemistry, and the development of flavor and fragrance compounds.

Introduction

This compound is an ester known for its fruity and green aroma, making it a desirable component in the food and cosmetic industries. Traditional chemical synthesis, often employing the Fischer esterification method, typically requires strong acid catalysts, high temperatures, and can lead to the formation of unwanted byproducts and environmental waste.[1] Biocatalysis, particularly using lipases, has emerged as a superior alternative for ester production.[3] Lipases (E.C. 3.1.1.3) are highly versatile enzymes that can catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions.[1]

The use of immobilized lipases, such as Novozym® 435, is particularly advantageous as it simplifies catalyst separation from the reaction mixture, allowing for easy reuse and reducing overall process costs.[1][4] This application note focuses on a transesterification reaction, where 3-buten-1-ol is acylated using vinyl acetate. This method is often preferred over direct esterification with acetic acid because it avoids the production of water, which can lead to product hydrolysis and reduce equilibrium conversion. The byproduct of this reaction, vinyl alcohol, tautomerizes to volatile acetaldehyde, which helps to drive the reaction to completion.

Materials and Methods

Materials
  • 3-Buten-1-ol (≥98% purity)

  • Vinyl acetate (≥99% purity, inhibitor-free)

  • Novozym® 435 (Immobilized Candida antarctica lipase B)

  • Hexane (analytical grade, for product analysis)

  • Anhydrous sodium sulfate

  • Standard of this compound for GC analysis

Equipment
  • Temperature-controlled orbital shaker or magnetic stirrer with heating

  • Glass reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent)

  • Micropipettes and standard laboratory glassware

  • Rotary evaporator

Experimental Protocols

General Protocol for Enzymatic Transesterification
  • Substrate Preparation: In a 20 mL glass vial, add 3-buten-1-ol (e.g., 1 mmol, 72.11 mg) and vinyl acetate. The molar ratio of vinyl acetate to the alcohol can be varied to optimize the reaction (e.g., 1:2, 1:5, 1:10). For a 1:5 molar ratio, add 5 mmol (430.5 mg) of vinyl acetate.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the total substrates (e.g., 5%, 10%, 15% w/w). For a 10% loading with the masses above, add approximately 50 mg of Novozym® 435.

  • Reaction Incubation: Tightly seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 40°C, 50°C, or 60°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., 1 mL of hexane) and analyze by Gas Chromatography (GC) to determine the conversion of 3-buten-1-ol.

  • Product Isolation (Post-Reaction Workup):

    • Once the reaction has reached the desired conversion, stop the agitation and allow the immobilized enzyme to settle.

    • Carefully decant or filter the liquid product mixture to separate it from the Novozym® 435 beads.

    • The recovered enzyme can be washed with a non-polar solvent like hexane and dried for reuse.[5]

    • To purify the this compound, remove the excess unreacted vinyl acetate and the acetaldehyde byproduct using a rotary evaporator.

    • Further purification can be achieved by column chromatography if necessary.

Gas Chromatography (GC) Analysis Method
  • Instrument: GC-FID

  • Column: DB-5 (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program: 50°C for 2 min, then ramp to 200°C at 10°C/min, hold for 2 min.

  • Carrier Gas: Helium or Nitrogen

  • Quantification: Calculate the conversion percentage by comparing the peak area of the substrate (3-buten-1-ol) to the initial peak area, or by using a calibration curve with a known standard.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound, based on typical results for similar lipase-catalyzed transesterification reactions.[5][6]

Table 1: Effect of Temperature on Substrate Conversion

Temperature (°C)Conversion of 3-buten-1-ol (%) after 8h
3065.2
4085.7
5092.1
6088.4 (slight deactivation may occur)
Conditions: 3-buten-1-ol (1 mmol), vinyl acetate (5 mmol), Novozym® 435 (10% w/w), 200 rpm.

Table 2: Effect of Substrate Molar Ratio on Substrate Conversion

Molar Ratio (Alcohol:Acyl Donor)Conversion of 3-buten-1-ol (%) after 8h
1:170.5
1:284.3
1:592.1
1:1094.5
Conditions: 3-buten-1-ol (1 mmol), Novozym® 435 (10% w/w), 50°C, 200 rpm.

Table 3: Effect of Enzyme Loading on Substrate Conversion

Enzyme Loading (% w/w)Conversion of 3-buten-1-ol (%) after 8h
2.568.9
5.081.2
10.092.1
15.092.5
Conditions: 3-buten-1-ol (1 mmol), vinyl acetate (5 mmol), 50°C, 200 rpm.

Visualizations

Reaction Mechanism and Experimental Workflow

The enzymatic synthesis of esters by lipase-catalyzed transesterification is widely accepted to follow a Ping-Pong Bi-Bi mechanism.[1][3][5]

PingPong_Mechanism E Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac forms P2 This compound (Product 2) E->P2 releases E_Ac->E regenerates P1 Vinyl Alcohol (Product 1) E_Ac->P1 releases VA Vinyl Acetate (Acyl Donor) VA->E binds Alc 3-Buten-1-ol (Alcohol) Alc->E_Ac binds

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

The general experimental workflow for the synthesis and analysis of this compound is outlined below.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Incubation cluster_analysis 3. Monitoring & Workup cluster_result 4. Final Product A Combine 3-Buten-1-ol and Vinyl Acetate in Vial B Add Immobilized Lipase (Novozym® 435) A->B C Incubate with Shaking at Controlled Temperature (e.g., 50°C, 200 rpm) B->C D Withdraw Aliquots for GC Analysis C->D E Filter to Remove Enzyme D->E F Purify Product (e.g., Rotary Evaporation) E->F G Pure this compound F->G

Caption: General experimental workflow for enzymatic synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic synthesis of this compound using Novozym® 435. The transesterification of 3-buten-1-ol with vinyl acetate in a solvent-free system is an efficient, selective, and sustainable method. The provided data on the effects of temperature, substrate ratio, and enzyme loading offer a strong starting point for process optimization. This biocatalytic approach is highly suitable for laboratory-scale synthesis and offers a scalable and green alternative for the industrial production of high-value esters.

References

Application Notes and Protocols for 3-Butenyl Acetate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-butenyl acetate as a versatile substrate in several key palladium-catalyzed cross-coupling reactions. The ability to form new carbon-carbon and carbon-heteroatom bonds using this commercially available reagent is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a cornerstone of modern organic synthesis for the formation of C-C, C-N, and C-O bonds.[1][2] In this reaction, this compound serves as an excellent electrophile. A palladium(0) catalyst first coordinates to the double bond of the acetate, followed by oxidative addition to form a π-allylpalladium complex and liberate the acetate leaving group.[1] This complex is then attacked by a nucleophile to yield the allylated product.

Quantitative Data Summary:

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Sodium dimethyl malonatePd(PPh₃)₄ (5)--THF6085-95
2MorpholinePd₂(dba)₃ (2.5)dppe (5)K₂CO₃Toluene8080-90
3Phenol[Pd(allyl)Cl]₂ (2.5)P(OPh)₃ (10)NaHDioxane10075-85
4AnilinePd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃DMF11070-80

Experimental Protocol: Allylic Alkylation of Sodium Dimethyl Malonate

Materials:

  • This compound

  • Sodium dimethyl malonate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add sodium dimethyl malonate (1.2 mmol).

  • Add anhydrous THF (10 mL) and stir the suspension.

  • To this suspension, add this compound (1.0 mmol).

  • In a separate vial, weigh Pd(PPh₃)₄ (0.05 mmol) and add it to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylated malonate.

Catalytic Cycle: Tsuji-Trost Allylic Alkylation

Tsuji_Trost Pd0 Pd(0)L₂ Pi_complex π-Allyl Pd(0) Complex Pd0->Pi_complex Coordination Pi_allyl_PdII π-Allyl Pd(II) Complex Pi_complex->Pi_allyl_PdII Oxidative Addition acetate AcO⁻ Pi_complex->acetate Leaving Group Product_complex Product Pd(0) Complex Pi_allyl_PdII->Product_complex Nucleophilic Attack Product_complex->Pd0 Ligand Dissociation product Product Product_complex->product center substrate This compound substrate->Pi_complex nucleophile Nucleophile (Nu⁻) nucleophile->Pi_allyl_PdII

Tsuji-Trost Catalytic Cycle

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[3] While this compound itself does not directly participate as a halide or triflate partner, it can be envisioned as a precursor. For this application note, we present a protocol analogous to the coupling of similar vinyl halides, suggesting a potential synthetic route where this compound is first converted to a vinyl halide or boronate. The following protocol is based on the coupling of a vinyl chloride.[3]

Quantitative Data Summary (Representative):

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (8)K₃PO₄Toluene/H₂O10075-85
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Dioxane11080-90
33-Thienylboronic acidPdCl₂(dppf) (5)-Na₂CO₃DMF9070-80
4Naphthalene-1-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol/H₂O9075-85

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted for a Vinyl Halide Precursor)

Materials:

  • Vinyl halide derived from this compound (e.g., 4-chloro-1-butene)

  • Aryl boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri-tert-butylphosphine [P(t-Bu)₃]

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed toluene and water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the vinyl halide (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • In a separate vial, briefly mix Pd₂(dba)₃ (0.02 eq) and P(t-Bu)₃ (0.08 eq). Add this catalyst system to the reaction flask.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15 minutes.

  • Add degassed toluene and degassed water via syringe.

  • Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd0 Pd(0)L₂ Ox_add R¹-Pd(II)-X L₂ Pd0->Ox_add Oxidative Addition Transmetal R¹-Pd(II)-R² L₂ Ox_add->Transmetal Transmetalation Product R¹-R² Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration RX R¹-X (Vinyl Halide) RX->Ox_add Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[4] In a potential application, this compound could serve as the alkene coupling partner. The reaction proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.

Quantitative Data Summary (Representative):

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10060-70
24-BromobenzonitrilePdCl₂(PPh₃)₂ (3)-NaOAcDMA12065-75
31-IodonaphthalenePd₂(dba)₃ (1.5)P(o-tol)₃ (6)K₂CO₃NMP11070-80
4Phenyl triflatePd(PPh₃)₄ (5)-i-Pr₂NEtAcetonitrile8055-65

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the aryl halide (1.0 mmol), this compound (1.2 mmol), Et₃N (1.5 mmol), and anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Catalytic Cycle: Heck Reaction

Heck Pd0 Pd(0)L₂ Ox_add Ar-Pd(II)-X L₂ Pd0->Ox_add Oxidative Addition Alkene_coord Alkene Coordination Ox_add->Alkene_coord Migratory_ins Migratory Insertion Alkene_coord->Migratory_ins Beta_elim β-Hydride Elimination Migratory_ins->Beta_elim Product Product Beta_elim->Product Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->Ox_add Alkene This compound Alkene->Alkene_coord Base Base Base->Product

Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5] Similar to the Suzuki-Miyaura and Heck reactions, this compound is not a direct coupling partner. However, a synthetic sequence could involve its transformation into a vinyl halide, which could then participate in a Sonogashira coupling.

Quantitative Data Summary (Representative):

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF2585-95
21-OctynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHBenzene6080-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃DMF8075-85
4Propargyl alcohol[Pd(allyl)Cl]₂ (1) / dppf (2)CuI (3)DBUAcetonitrile5080-90

Experimental Protocol: Sonogashira Coupling (Adapted for a Vinyl Halide Precursor)

Materials:

  • Vinyl halide derived from this compound (e.g., 4-iodo-1-butene)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the vinyl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) followed by Et₃N (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the amine salt and catalyst residues.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Ox_add R¹-Pd(II)-X L₂ Pd0->Ox_add Oxidative Addition Transmetal R¹-Pd(II)-C≡CR² L₂ Ox_add->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-C≡CR² Transmetal->Product CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne Base Cu_alkyne->Transmetal To Pd Cycle Alkyne H-C≡CR² Alkyne->Cu_alkyne RX R¹-X RX->Ox_add

Sonogashira Catalytic Cycle

References

Application Notes and Protocols for 3-Butenyl Acetate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenyl acetate is a functional monomer that holds potential in the synthesis of specialized polymers. Its structure incorporates a terminal alkene group, amenable to various polymerization techniques, and an acetate moiety. The pendant butenyl group serves as a valuable site for post-polymerization modification, allowing for the introduction of diverse functionalities, such as hydroxyl groups (after hydrolysis of the acetate), or the attachment of biomolecules and other moieties via "click" chemistry. This makes poly(this compound) and its copolymers attractive candidates for applications in drug delivery, biomaterials, and specialty coatings.

While direct polymerization of this compound is not extensively documented in scientific literature, its structural similarity to other vinyl esters and methacrylates allows for the adaptation of established controlled radical polymerization techniques. This document provides detailed protocols based on analogous monomer systems and discusses the key considerations for the successful polymerization and subsequent modification of this compound.

Polymerization of this compound via Atom Transfer Radical Polymerization (ATRP)

Note on Reactivity: Vinyl acetate monomers generally exhibit lower reactivity in radical polymerizations compared to their methacrylate counterparts. This is due to the lower stability of the resulting radical. Consequently, the polymerization of this compound may require longer reaction times or higher temperatures to achieve high conversions compared to the methacrylate analog.

Experimental Protocol: ATRP of a Butenyl-Functionalized Monomer (Adapted for this compound)

This protocol is adapted from the successful ATRP of but-3-en-1-yl methacrylate.[1][2]

Materials:

  • Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)

  • Initiator: Disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) or a similar alkyl halide initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst: Copper(I) bromide (CuBr), purified by washing with glacial acetic acid, followed by ethanol and ether, and dried under vacuum.

  • Ligand: Bipyridine (Bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), purified by recrystallization from acetone and dried under vacuum.

  • Solvent (optional): Anhydrous toluene or anisole

  • Inhibitor remover: Basic alumina

  • Schlenk flasks, syringes, and standard Schlenk line equipment

Procedure:

  • Monomer Purification: Pass this compound through a short column of basic alumina to remove any polymerization inhibitors.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0143 g, 0.1 mmol) and Bpy (e.g., 0.0312 g, 0.2 mmol).

    • Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles.

  • Addition of Monomer and Initiator:

    • Under a positive pressure of argon or nitrogen, add the purified this compound (e.g., 1.14 g, 10 mmol) and the initiator (e.g., for a target degree of polymerization of 100, use 0.1 mmol of initiator).

    • If using a solvent, add it at this stage (e.g., 5 mL of toluene).

    • Degas the reaction mixture by an additional three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

    • Stir the reaction mixture for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples periodically via a degassed syringe and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and polydispersity).

  • Termination and Polymer Isolation:

    • To quench the polymerization, cool the flask to room temperature and open it to the air.

    • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF).

    • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

    • Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Data Presentation: ATRP of a Butenyl-Functionalized Methacrylate[1][2]

The following table summarizes the results from the ATRP of but-3-en-1-yl methacrylate, which can be used as a benchmark when optimizing the polymerization of this compound.

ParameterValue
MonomerBut-3-en-1-yl methacrylate
InitiatorDisulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate)
CatalystCuBr
LigandBipyridine
[M]₀:[I]₀ Ratio101:1
[Cu(I)]₀:[I]₀ Ratio1:1
Temperature90 °C
Reaction Time4 hours
Number Average Molecular Weight (Mₙ)5130 g/mol
Polydispersity Index (PDI)1.1 - 1.3

Post-Polymerization Modification: Thiol-Ene "Click" Chemistry

The pendant butenyl group in poly(this compound) is an excellent handle for post-polymerization modification via the thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.

Experimental Protocol: Thiol-Ene Modification of a Polymer with Pendant Alkene Groups

This protocol provides a general procedure for the thiol-ene modification of a polymer with pendant double bonds.

Materials:

  • Polymer: Poly(this compound)

  • Thiol: A functional thiol (e.g., 1-thioglycerol, 3-mercaptopropionic acid, or a cysteine-containing peptide)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959

  • Solvent: A suitable solvent that dissolves the polymer, thiol, and photoinitiator (e.g., THF, dichloromethane)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube or vial)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable reaction vessel, dissolve the poly(this compound) in the chosen solvent.

    • Add the thiol in a slight molar excess relative to the butenyl groups on the polymer (e.g., 1.2 equivalents).

    • Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).

    • Stir the mixture until all components are fully dissolved.

  • Degassing:

    • Bubble argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Photoreaction:

    • Place the reaction vessel under the UV lamp.

    • Irradiate the solution with UV light for a specified time (e.g., 30 minutes to 2 hours) with stirring. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the double bond protons.

  • Purification:

    • After the reaction is complete, precipitate the modified polymer in a non-solvent (e.g., cold methanol, hexane, or diethyl ether).

    • Wash the precipitate extensively to remove any unreacted thiol and photoinitiator byproducts.

    • Dry the functionalized polymer under vacuum to a constant weight.

Visualizations

ATRP_Workflow ATRP Experimental Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_analysis Characterization Monomer Purify Monomer (this compound) Add Add Monomer & Initiator Monomer->Add Catalyst Prepare Catalyst/Ligand (CuBr/Bpy) Setup Schlenk Flask Setup (Catalyst, Ligand) Catalyst->Setup Degas1 Freeze-Pump-Thaw (3 cycles) Setup->Degas1 Degas1->Add Degas2 Freeze-Pump-Thaw (3 cycles) Add->Degas2 React Heat & Stir (e.g., 90-110 °C) Degas2->React Quench Quench Reaction (Cool & Expose to Air) React->Quench Filter Filter through Alumina (Remove Catalyst) Quench->Filter Precipitate Precipitate in Non-solvent (e.g., Methanol) Filter->Precipitate Dry Dry under Vacuum Precipitate->Dry NMR ¹H NMR (Conversion, Structure) Dry->NMR GPC GPC (Mₙ, PDI) Dry->GPC

Caption: ATRP Experimental Workflow for this compound.

Thiol_Ene_Modification Post-Polymerization Modification via Thiol-Ene Chemistry cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Analysis Polymer Poly(this compound) Dissolve Dissolve Reactants Polymer->Dissolve Thiol Functional Thiol (e.g., 3-mercaptopropionic acid) Thiol->Dissolve Initiator Photoinitiator (e.g., DMPA) Initiator->Dissolve Solvent Solvent (e.g., THF) Solvent->Dissolve Degas Degas with Ar/N₂ Dissolve->Degas Irradiate UV Irradiation (e.g., 365 nm) Degas->Irradiate Precipitate Precipitate in Non-solvent Irradiate->Precipitate Dry Dry under Vacuum Precipitate->Dry Analyze Characterize (¹H NMR, FTIR) Dry->Analyze

Caption: Workflow for Thiol-Ene Post-Polymerization Modification.

References

Application of 3-Butenyl acetate in the synthesis of insect pheromones.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Insect Pheromones

Topic: Application of 3-Butenyl Acetate and Other Precursors in the Synthesis of Insect Pheromones

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Insect pheromones, particularly those of the order Lepidoptera, are predominantly long-chain, unsaturated acetates, alcohols, or aldehydes.[1] These compounds are of significant interest for their application in integrated pest management strategies, such as mating disruption and population monitoring.[2][3] The chemical synthesis of these pheromones is crucial for obtaining the quantities required for agricultural and research purposes. While a variety of synthetic routes have been developed, this document focuses on common strategies for the synthesis of long-chain unsaturated acetate pheromones.

A thorough review of the scientific literature did not yield specific examples of this compound being directly employed as a starting material for the synthesis of commercially significant insect pheromones. This is likely due to the prevalence of more convergent and stereocontrolled synthetic strategies that utilize larger, more advanced intermediates. However, the principles of carbon-carbon bond formation are central to all pheromone synthesis. Theoretically, a C4 building block like this compound could be incorporated into a longer pheromone chain through conversion to an organometallic reagent for subsequent coupling reactions, though this approach is not widely documented.

This document will detail established and efficient methods for the synthesis of representative long-chain acetate-containing insect pheromones, providing a framework for researchers in this field. The protocols and data presented are drawn from established synthetic methodologies, including Wittig reactions and cross-coupling strategies.

Established Synthetic Strategies for Acetate-Containing Pheromones

The synthesis of long-chain unsaturated acetates typically involves the construction of the carbon backbone with precise control over the position and stereochemistry of the double bonds, followed by functional group manipulation to introduce the acetate moiety.

Wittig Reaction Approach

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds with good control over stereochemistry. This approach typically involves the reaction of a phosphonium ylide with an aldehyde or ketone.

General Workflow:

G cluster_0 Phosphonium Salt Formation cluster_1 Ylide Generation cluster_2 Wittig Reaction cluster_3 Final Product Formation Alkyl Halide Alkyl Halide Phosphonium Salt Phosphonium Salt Alkyl Halide->Phosphonium Salt PPh3 Phosphonium Ylide Phosphonium Ylide Phosphonium Salt->Phosphonium Ylide Base (e.g., n-BuLi, NaHMDS) Unsaturated Alcohol/Ester Unsaturated Alcohol/Ester Phosphonium Ylide->Unsaturated Alcohol/Ester Aldehyde/Ester Pheromone Acetate Pheromone Acetate Unsaturated Alcohol/Ester->Pheromone Acetate Acetylation or Reduction then Acetylation

Caption: General workflow for pheromone synthesis via the Wittig reaction.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or iron-catalyzed couplings, provide an efficient means to connect two smaller carbon fragments.[4] This is particularly useful for creating the long carbon chains of many pheromones.

General Workflow:

G cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation cluster_2 Cross-Coupling Reaction cluster_3 Final Product Formation Starting Material A Starting Material A Organometallic Reagent (e.g., Grignard, Organozinc) Organometallic Reagent (e.g., Grignard, Organozinc) Starting Material A->Organometallic Reagent (e.g., Grignard, Organozinc) Metalation Coupled Product Coupled Product Organometallic Reagent (e.g., Grignard, Organozinc)->Coupled Product Organic Halide/Triflate, Catalyst (e.g., Pd, Fe) Starting Material B Starting Material B Organic Halide/Triflate Organic Halide/Triflate Starting Material B->Organic Halide/Triflate Functionalization Pheromone Acetate Pheromone Acetate Coupled Product->Pheromone Acetate Functional Group Interconversion

Caption: General workflow for pheromone synthesis via cross-coupling reactions.

Data Presentation: Synthesis of (Z)-9-Dodecen-1-yl Acetate

(Z)-9-Dodecen-1-yl acetate is a component of the sex pheromone for several moth species, including the grape berry moth. The following table summarizes a representative synthesis using a Wittig reaction approach.

StepReactionStarting MaterialsReagentsSolventYield (%)Reference
1Phosphonium Salt Formation9-Bromononan-1-olTriphenylphosphineAcetonitrile95Fyles et al., 1977
2Ylide Generation & Wittig Reaction9-(Triphenylphosphonio)nonan-1-ol bromide, PropanalSodium amideTHF/HMPA65Fyles et al., 1977
3Acetylation(Z)-9-Dodecen-1-olAcetic anhydride, Pyridine-90Fyles et al., 1977

Experimental Protocols

Protocol 1: Synthesis of (Z)-9-Dodecen-1-yl Acetate via Wittig Reaction

This protocol is adapted from established literature procedures.

Step 1: Synthesis of 9-(Triphenylphosphonio)nonan-1-ol bromide

  • To a solution of 9-bromononan-1-ol (1.0 eq) in acetonitrile, add triphenylphosphine (1.1 eq).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated white solid by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to yield the desired phosphonium salt.

Step 2: Synthesis of (Z)-9-Dodecen-1-ol

  • Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the suspension to -78 °C and add a solution of sodium amide (1.1 eq) in liquid ammonia, or another suitable base like sodium bis(trimethylsilyl)amide in THF.

  • Stir the resulting deep red solution for 1 hour at -78 °C.

  • Add propanal (1.2 eq) dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (Z)-9-dodecen-1-ol.

Step 3: Synthesis of (Z)-9-Dodecen-1-yl Acetate

  • To a solution of (Z)-9-dodecen-1-ol (1.0 eq) in pyridine, add acetic anhydride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield (Z)-9-dodecen-1-yl acetate.

Theoretical Application of this compound in Pheromone Synthesis

While not a commonly reported precursor, this compound could theoretically be used as a C4 building block in pheromone synthesis. A plausible, though speculative, pathway would involve its conversion to a Grignard reagent, which could then be used in a cross-coupling reaction.

Plausible (but not documented) Synthetic Logic:

G This compound This compound 4-Bromobutan-1-ol 4-Bromobutan-1-ol This compound->4-Bromobutan-1-ol 1. Ozonolysis/Reduction 2. HBr/H2SO4 Grignard Reagent (with protected alcohol) Grignard Reagent (with protected alcohol) 4-Bromobutan-1-ol->Grignard Reagent (with protected alcohol) 1. Protection (e.g., THP) 2. Mg, THF Coupled Product Coupled Product Grignard Reagent (with protected alcohol)->Coupled Product Alkenyl Halide, Catalyst Pheromone Precursor (Alcohol) Pheromone Precursor (Alcohol) Coupled Product->Pheromone Precursor (Alcohol) Deprotection Pheromone Acetate Pheromone Acetate Pheromone Precursor (Alcohol)->Pheromone Acetate Acetylation

Caption: A theoretical pathway for incorporating a C4 unit from this compound.

Challenges in Utilizing this compound:

  • Protecting Group Chemistry: The acetate group is generally not stable to Grignard formation conditions and would likely require hydrolysis, protection of the resulting alcohol, and then re-acetylation at the end of the synthesis, adding several steps.

  • Atom Economy: Building a long C12-C18 chain from a C4 precursor would require multiple coupling steps, potentially leading to lower overall yields compared to more convergent syntheses that couple larger fragments.

  • Availability of Precursors: Many long-chain functionalized starting materials are commercially available from oleochemical sources, often making them more economical starting points for pheromone synthesis.

The synthesis of insect pheromones, particularly long-chain unsaturated acetates, is a well-established field with a variety of robust synthetic methodologies. While the direct application of this compound is not prominent in the literature, the fundamental reactions used in pheromone synthesis, such as the Wittig reaction and cross-coupling, provide a versatile toolbox for the construction of these important semiochemicals. The protocols and strategies outlined in this document serve as a guide for researchers aiming to synthesize these compounds for applications in sustainable agriculture and chemical ecology.

References

Application Note: Quantitative Analysis of 3-Butenyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Butenyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development and chemical analysis. The described methodology provides a framework for the accurate determination of this compound in various sample matrices.

Introduction

This compound is an organic compound classified as a carboxylic acid ester. It is a volatile compound of interest in various fields, including flavor and fragrance analysis, as well as a potential impurity or synthetic intermediate in chemical manufacturing. Accurate and reliable quantification of this compound is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this application. This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

A critical step in the analysis of volatile compounds like this compound is the sample preparation. The following protocol is recommended for liquid samples.

Materials:

  • Sample containing this compound

  • Acetonitrile (ACN), GC-MS grade

  • Internal Standard (IS) solution (e.g., Ethyl acetate-d3, 100 µg/mL in ACN)

  • Volumetric flasks

  • Micropipettes

  • GC vials with septa

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) into acetonitrile.

  • Internal Standard Addition: To each standard and sample, add the internal standard to a final concentration of 10 µg/mL.

  • Sample Dilution: If the expected concentration of this compound in the sample is high, dilute the sample with acetonitrile to fall within the calibration range.

  • Vortexing: Gently vortex each standard and sample for 30 seconds to ensure homogeneity.

  • Transfer: Transfer the prepared standards and samples into 2 mL GC vials and cap securely.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system (or equivalent)

GC Parameters:

ParameterValue
Column Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm)[1]
Injection Mode Split (30:1)[2]
Inlet Temperature 280 °C[1]
Carrier Gas Helium[1]
Flow Rate 1.0 mL/min[1]
Oven Program
Initial Temperature70°C, hold for 2 min
Ramp 110°C/min to 180°C
Hold2 min at 180°C
Ramp 220°C/min to 250°C
Hold5 min at 250°C

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Voltage 70 eV[3][4]
Source Temperature 230 °C[3][4]
Transfer Line Temp. 280 °C[3]
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined from a full scan of this compound
Qualifier Ion (m/z) To be determined from a full scan of this compound
Dwell Time 100 ms

Data Analysis and Results

Quantitative analysis is performed by constructing a calibration curve from the prepared standards. The peak area ratio of the this compound quantifier ion to the internal standard quantifier ion is plotted against the concentration of this compound. The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data Summary:

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundTBDTBDTBDTBD
Internal StandardTBDTBDTBDTBD

TBD: To be determined experimentally by injecting a pure standard of this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_start Start: Obtain Sample & Standards prep1 Prepare Calibration Standards (1-100 µg/mL) prep_start->prep1 prep2 Add Internal Standard (e.g., Ethyl acetate-d3) prep1->prep2 prep3 Dilute Sample if Necessary prep2->prep3 prep4 Vortex to Mix prep3->prep4 prep5 Transfer to GC Vials prep4->prep5 prep_end Ready for Injection prep5->prep_end analysis_start Inject Sample into GC-MS prep_end->analysis_start Automated Injection Sequence gc_sep Gas Chromatography Separation (ZB-1701 Column) analysis_start->gc_sep ms_detect Mass Spectrometry Detection (EI, SIM Mode) gc_sep->ms_detect analysis_end Data Acquisition Complete ms_detect->analysis_end data_start Process Raw Data analysis_end->data_start Transfer Data peak_integration Integrate Peak Areas (Analyte & IS) data_start->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Calculate Analyte Concentration in Unknown Samples calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for this compound GC-MS analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The protocol can be adapted for various research and quality control applications, ensuring accurate and reproducible results. Proper optimization of instrumental parameters and sample preparation is key to achieving high-quality data.

References

High-performance liquid chromatography (HPLC) method for 3-Butenyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Butenyl Acetate

For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for various applications, including chemical synthesis quality control and the analysis of complex mixtures. This document provides a detailed application note and a robust protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Application Note

Introduction

This compound (allylcarbinyl acetate) is an organic ester that serves as a valuable building block in organic synthesis. A reliable and accurate analytical method is essential for its quantification to ensure purity and consistency in research and manufacturing processes. The HPLC method detailed below offers a straightforward and reproducible approach for the determination of this compound.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation and quantification of this compound. A C18 column is utilized, which is a common and versatile stationary phase for the analysis of non-polar to moderately polar compounds. The mobile phase consists of a simple isocratic mixture of acetonitrile and water, providing good resolution and peak shape. UV detection at a low wavelength is employed, as acetate esters do not possess strong chromophores at higher wavelengths.

Method Validation Summary

The developed HPLC method was validated for its key performance characteristics, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). The results, summarized in the table below, demonstrate that the method is suitable for its intended purpose.

Quantitative Data Summary

Validation ParameterResult
Linearity Range10 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)98.0 - 102.0%
Limit of Detection (LOD)2.5 µg/mL
Limit of Quantitation (LOQ)7.5 µg/mL
Retention TimeApproximately 4.5 min

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the linearity range (e.g., 10, 50, 100, 250, and 500 µg/mL).

5. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the linearity range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. HPLC System Parameters

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetononitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm

  • Run Time: 10 minutes

7. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water 60:40) HPLCSeparation HPLC Separation (C18 Column) MobilePhase->HPLCSeparation StandardPrep Standard Preparation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation UV_Detection UV Detection (210 nm) HPLCSeparation->UV_Detection PeakIntegration Peak Integration UV_Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: HPLC analysis workflow for this compound.

Logical_Relationship cluster_params Parameters cluster_validation Validation cluster_application Application Method HPLC Method Parameters Chromatographic Parameters Method->Parameters Validation Method Validation Method->Validation Application Application Method->Application Column C18 Column Parameters->Column MobilePhase ACN:H2O Parameters->MobilePhase Detector UV @ 210nm Parameters->Detector Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision QC Quality Control Application->QC Research Research Application->Research

Application Notes and Protocols: Acetate as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Acetate as a Protecting Group for Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. The hydroxyl group in alcohols is a common site of reactivity and often requires protection. The acetate group is a classical and widely used protecting group for alcohols. It is introduced by acylation, converting the alcohol into an ester. This transformation effectively masks the nucleophilicity and acidity of the hydroxyl group, rendering it inert to various reaction conditions, particularly those involving organometallics, hydrides, and strong bases. The acetate group is favored for its ease of introduction, general stability, and straightforward removal under mild basic conditions.

Data Presentation

The following tables summarize the quantitative data for the protection of alcohols as acetates and their subsequent deprotection.

Table 1: Protection of Alcohols as Acetates

ReagentsSolventsTemperature (°C)TimeYield (%)Reference
Ac₂O, Pyr--15 min - 12 h73 - 100[1]
Ac₂O, DMAP, Et₃NCH₂Cl₂-30 min - 20 h76 - 99[1]
Ac₂O, DMAPCH₂Cl₂-30 min - 8 h66 - 95[1]
Ac₂O, DMAPPyr30 min - 25 h-66 - 96[1]
Ac₂O, I₂-RT10 min92[1]
Sc(OTf)₃, Ac₂O-02 h98[1]
BF₃·OEt₂, AcOH-5018 h96[1]

Table 2: Deprotection of Acetate-Protected Alcohols

ReagentsSolventsTemperature (°C)TimeYield (%)Reference
K₂CO₃MeOH-15 min - 4 h82 - 100[1]
KOHH₂O, MeOH-2 h85 - 100[1]
LiOHH₂O, THFRT60 min92[1]
NH₃MeOH030 min90[1]
NaOEtEtOH4 to RT10 h70[1]
HClH₂ORT2 h80[1]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Acetic Anhydride and Pyridine

Objective: To protect a primary alcohol as its acetate ester.

Materials:

  • Primary alcohol (1.0 eq)

  • Pyridine (2.0 eq)

  • Acetic anhydride (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the primary alcohol in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure acetate ester.

Protocol 2: Deprotection of an Acetate-Protected Alcohol using Potassium Carbonate in Methanol

Objective: To deprotect an acetate-protected alcohol to regenerate the free alcohol.

Materials:

  • Acetate-protected alcohol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the acetate-protected alcohol in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding water and then remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude alcohol by column chromatography if necessary.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_reaction Intermediate Reactions cluster_deprotection Deprotection Step Alcohol Alcohol (R-OH) Protected_Alcohol Acetate Ester (R-OAc) Alcohol->Protected_Alcohol Acetylation Reagents_P Acetic Anhydride (Ac₂O) Pyridine Protected_Alcohol_In Acetate Ester (R-OAc) Product_Protected Modified Product (R'-OAc) Protected_Alcohol_In->Product_Protected Reaction Reaction_Conditions Desired Synthetic Transformation Product_Protected_In Modified Product (R'-OAc) Final_Product Final Product (R'-OH) Product_Protected_In->Final_Product Hydrolysis Reagents_D Base (e.g., K₂CO₃) Methanol (MeOH)

Caption: Workflow for alcohol protection as an acetate, subsequent reaction, and deprotection.

Acetate_Protection_Mechanism cluster_0 Mechanism of Acetylation Alcohol R-OH Intermediate Activated Carbonyl Intermediate Alcohol->Intermediate Nucleophilic Attack Pyridine Pyridine Acetic_Anhydride Acetic Anhydride (Ac₂O) Pyridine->Acetic_Anhydride Activates Acetic_Anhydride->Intermediate Acetate_Ester R-OAc Intermediate->Acetate_Ester Proton Transfer Pyridinium_Acetate Pyridinium Acetate Intermediate->Pyridinium_Acetate

References

Application Note: Experimental Protocol for the Hydrolysis of 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the hydrolysis of 3-butenyl acetate to produce 3-buten-1-ol and acetic acid. The primary method described is a base-catalyzed hydrolysis (saponification), which is an irreversible and high-yielding process. An alternative acid-catalyzed method is also presented. This protocol includes reaction setup, monitoring, product isolation, and characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

The hydrolysis of esters is a fundamental reaction in organic synthesis, leading to the formation of a carboxylic acid and an alcohol. This compound is an unsaturated ester, and its hydrolysis product, 3-buten-1-ol, is a valuable building block in the synthesis of various pharmaceutical and specialty chemical products. The presence of the terminal alkene in both the reactant and product requires careful selection of reaction conditions to avoid unwanted side reactions. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for complete conversion as the reaction is irreversible.

Key Experimental Protocols

Two primary methods for the hydrolysis of this compound are presented: base-catalyzed and acid-catalyzed hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol describes the hydrolysis of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Addition of Base: While stirring, add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, neutralizing them, and analyzing by Gas Chromatography (GC) to observe the disappearance of the starting material peak and the appearance of the 3-buten-1-ol peak.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slow addition of dilute hydrochloric acid until the pH is approximately 7.

    • To isolate the carboxylic acid (acetic acid), further acidify the aqueous layer with concentrated HCl and then extract with a suitable organic solvent.

    • To isolate the alcohol (3-buten-1-ol), extract the neutralized mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 3-buten-1-ol can be further purified by distillation.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis of this compound using a strong acid catalyst. Note that this reaction is reversible.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) with a large excess of water.

  • Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 10 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The use of a large excess of water is crucial to drive the equilibrium towards the products.

  • Reaction Monitoring: Monitor the reaction progress using GC analysis of neutralized aliquots.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of 3-buten-1-ol and any unreacted starting material can be separated by distillation.

Data Presentation

Table 1: Reactants and Products

CompoundMolar Mass ( g/mol )Structure
This compound114.14CH₃COOCH₂CH₂CH=CH₂
3-Buten-1-ol72.11HOCH₂CH₂CH=CH₂
Acetic acid60.05CH₃COOH

Table 2: Typical Reaction Parameters for Base-Catalyzed Hydrolysis

ParameterValue
Molar Ratio (Ester:Base)1 : 1.5
SolventMethanol/Water (3:1)
TemperatureReflux (approx. 65-70°C)
Reaction Time2 - 4 hours
Expected Yield> 90%

Table 3: Analytical Data for Reaction Monitoring

TechniqueAnalyteExpected Retention Time / Chemical Shift
GC-MSThis compoundDependent on column and method
GC-MS3-Buten-1-olDependent on column and method
¹H NMR (CDCl₃)This compound~5.8 (m, 1H), ~5.1 (m, 2H), ~4.1 (t, 2H), ~2.4 (q, 2H), ~2.0 (s, 3H)
¹H NMR (CDCl₃)3-Buten-1-ol~5.8 (m, 1H), ~5.1 (m, 2H), ~3.7 (t, 2H), ~2.3 (q, 2H), ~1.6 (br s, 1H, OH)[1]

Visualization

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start This compound + NaOH/MeOH/H₂O reflux Reflux (2-4h) start->reflux neutralize Neutralize with HCl reflux->neutralize extract Extract with Et₂O neutralize->extract dry Dry (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate distill Distill evaporate->distill characterize Characterize (GC-MS, NMR) distill->characterize end Final Product characterize->end 3-Buten-1-ol

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Signaling_Pathway Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base Hydroxide (OH⁻) Base->Intermediate Carboxylate Acetate Intermediate->Carboxylate Elimination of Alkoxide Alcohol 3-Buten-1-ol Intermediate->Alcohol Acid Acetic Acid Carboxylate->Acid Protonation Protonation Acid Workup (H⁺) Protonation->Acid

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

References

Application Notes and Protocols: 3-Butenyl Acetate and its Role in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenyl acetate is a specialty organic chemical available for research and experimental purposes.[1] While a comprehensive search of flavor and fragrance literature indicates that this compound is not currently recommended for direct use in flavor and fragrance formulations, its structural motif as an unsaturated ester is relevant to the broader class of acetate esters which are fundamental components in these industries.[1] This document provides an overview of the physicochemical properties of this compound and presents detailed synthesis protocols for structurally related and commercially significant acetate esters, such as butyl acetate and isopentyl acetate. These protocols serve as a practical guide for the synthesis of volatile esters and provide a basis for further research into novel flavor and fragrance compounds.

Physicochemical Properties of this compound and Related Esters

A comparative summary of the key physicochemical properties of this compound and other relevant acetate esters is presented below. This data is essential for understanding the volatility, solubility, and potential sensory characteristics of these compounds.

PropertyThis compoundn-Butyl AcetateIsopentyl Acetate (Banana Oil)
Molecular Formula C₆H₁₀O₂C₆H₁₂O₂C₇H₁₄O₂
Molecular Weight 114.14 g/mol 116.16 g/mol 130.18 g/mol
Boiling Point ~128 °C126 °C~142 °C
Density ~0.91 g/cm³~0.88 g/cm³~0.876 g/cm³
Refractive Index ~1.410 - 1.412~1.394~1.400
Solubility in Water 3649 mg/L @ 25 °C (est)[1]6.4 g/L @ 20 °C2 g/L @ 20 °C
CAS Number 1576-84-7[1]123-86-4123-92-2
Flavor/Odor Profile Not established for flavor/fragrance use.[1]Fruity, sweet, banana-like.Intense banana and pear notes.

Experimental Protocols for Acetate Ester Synthesis

Two primary methods for the synthesis of acetate esters are detailed below: Fischer-Speier Esterification, a classic acid-catalyzed method, and Enzymatic Esterification, a greener biocatalytic approach.

Protocol 1: Synthesis of Isopentyl Acetate via Fischer-Speier Esterification

This protocol describes the synthesis of isopentyl acetate, commonly known as banana oil, through the reaction of isopentyl alcohol with acetic acid using a strong acid catalyst.[2][3]

Materials:

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

  • Boiling chips

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 15 mL of isopentyl alcohol and 20 mL of glacial acetic acid.[3] Swirl the flask to mix the reactants.

  • Catalyst Addition: Carefully add 4 mL of concentrated sulfuric acid to the mixture while swirling.[3] Caution: This reaction is exothermic.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 1 hour.[3]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 55 mL of cold water.[3]

    • Separate the lower aqueous layer.

    • Wash the organic layer twice with 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[3] Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.

    • Wash the organic layer with 25 mL of water, followed by a wash with 5 mL of saturated brine solution to aid in the removal of dissolved water.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Purification:

    • Decant the dried ester into a clean, dry distillation flask.

    • Perform a simple distillation, collecting the fraction that boils between 134 °C and 143 °C.[3]

    • The purified product is isopentyl acetate.

Expected Yield: 80-90%

Protocol 2: Enzymatic Synthesis of Butyl Acetate

This protocol outlines a solvent-free method for the synthesis of butyl acetate using an immobilized lipase as a biocatalyst. This approach offers milder reaction conditions and simpler product purification.[4]

Materials:

  • n-Butanol

  • Glacial acetic acid

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Jacketed glass reactor or temperature-controlled shaker

  • Syringe pump (for continuous addition)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Place n-butanol and the immobilized lipase (e.g., 5% by weight of the total reactants) into a temperature-controlled reactor.[4]

  • Reactant Addition:

    • This protocol utilizes a continuous addition of acetic acid to minimize enzyme inhibition.[4]

    • Set the reactor temperature to 60 °C with continuous stirring.[4]

    • Continuously add glacial acetic acid to the reactor using a syringe pump over a period of 4 hours, aiming for a final molar ratio of 1:1 for n-butanol to acetic acid.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots over time and determining the remaining acetic acid concentration via titration with a standard solution of sodium hydroxide.

  • Product Isolation:

    • After the reaction is complete (e.g., after 4-5 hours), separate the immobilized enzyme from the reaction mixture by filtration.

    • The liquid product is a mixture of butyl acetate, unreacted n-butanol, and residual acetic acid.

    • Purification can be achieved by distillation.

Expected Conversion: Up to 84% conversion of acetic acid can be achieved under these conditions.[4]

Diagrams

Below are diagrams illustrating the logical workflow and chemical pathways described in the protocols.

Fischer_Esterification_Workflow Reactants Reactants: - Isopentyl Alcohol - Acetic Acid Reflux Reflux (1 hour) Reactants->Reflux Catalyst Catalyst: - Conc. H₂SO₄ Catalyst->Reflux Workup Work-up: - Water Wash - NaHCO₃ Wash - Brine Wash Reflux->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Product: Isopentyl Acetate Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Enzymatic_Synthesis_Workflow Reactant1 n-Butanol Reaction Reaction (60°C, 4-5 hours) Reactant1->Reaction Reactant2 Acetic Acid (Continuous Addition) Reactant2->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Separation Filtration (Enzyme Removal) Reaction->Separation Purification Purification (Distillation) Separation->Purification Product Product: Butyl Acetate Purification->Product

Caption: Workflow for Enzymatic Synthesis of Butyl Acetate.

Fischer_Esterification_Mechanism cluster_0 Fischer-Speier Esterification Pathway Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Activates Carbonyl ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Forms Oxonium Ion Ester Ester Product Deprotonation->Ester Regenerates Catalyst

Caption: Key steps in the Fischer-Speier Esterification mechanism.

References

Application Notes and Protocols for Lipase-Catalyzed Reactions Using 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-butenyl acetate as a versatile substrate in lipase-catalyzed reactions. Lipases, with their high selectivity and mild reaction conditions, offer a powerful tool for the enzymatic hydrolysis and transesterification of this compound, yielding valuable chiral building blocks for organic synthesis and drug development.

Introduction

This compound is a prochiral substrate that can be effectively resolved through lipase-catalyzed reactions to produce enantiomerically enriched (R)- and (S)-3-buten-1-ol and the corresponding acetate. These chiral synthons are valuable intermediates in the synthesis of various pharmaceutical compounds and natural products. Lipases, as biocatalysts, provide a green and efficient alternative to traditional chemical methods, operating under mild conditions with high chemo-, regio-, and enantioselectivity.[1][2][3] The two primary lipase-catalyzed reactions involving this compound are hydrolysis and transesterification.

Principles of Lipase-Catalyzed Reactions

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are serine hydrolases that catalyze the hydrolysis of ester bonds.[3] In non-aqueous environments, they can catalyze the reverse reaction, esterification, and also transesterification.[4][5] The catalytic mechanism often follows a Ping-Pong Bi-Bi kinetic model.[6][7][8]

  • Hydrolysis: In an aqueous medium, lipase catalyzes the hydrolysis of this compound to produce 3-buten-1-ol and acetic acid. In the kinetic resolution of racemic this compound, one enantiomer is preferentially hydrolyzed, leaving the other enantiomer of the acetate unreacted.

  • Transesterification: In a non-aqueous organic solvent, lipase can catalyze the transfer of the acetyl group from this compound to an acceptor alcohol (alcoholysis) or the exchange of the acetyl group with another acyl group from an acyl donor (acidolysis or interesterification). For kinetic resolution, an acyl donor such as vinyl acetate is often used to acylate one enantiomer of racemic 3-buten-1-ol.

Key Experimental Parameters and Optimization

The efficiency and selectivity of lipase-catalyzed reactions with this compound are influenced by several critical parameters that require optimization:

  • Enzyme Source: Lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Thermomyces lanuginosus) exhibit varying activities and enantioselectivities.[1] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture.[2][9][10]

  • Solvent System: The choice of solvent is crucial, particularly for transesterification reactions. Non-polar organic solvents like hexane, heptane, or toluene are commonly used to minimize enzyme denaturation and shift the reaction equilibrium towards synthesis.[1][7] The hydrophobicity of the solvent (log P) can significantly impact enzyme activity.[11]

  • Temperature: Lipase activity is temperature-dependent, with optimal temperatures typically ranging from 30°C to 50°C.[7] Higher temperatures can lead to enzyme denaturation and loss of activity.

  • pH (for Hydrolysis): In aqueous hydrolysis reactions, the pH of the buffer system is critical. Most lipases exhibit optimal activity at a neutral pH (around 7.0).[1][2]

  • Acyl Donor (for Transesterification): For transesterification reactions, the choice of acyl donor is important. Vinyl esters, such as vinyl acetate, are often used as they generate an enol that tautomerizes to a ketone or aldehyde, making the reaction essentially irreversible.[9][12]

  • Water Content/Activity: In organic media, a small amount of water is essential for lipase activity. However, excess water can promote the competing hydrolysis reaction.

Data Presentation: Lipase Screening and Reaction Optimization

The following tables summarize representative quantitative data for the kinetic resolution of this compound through lipase-catalyzed hydrolysis.

Table 1: Screening of Commercial Lipases for the Hydrolysis of this compound

EntryLipase SourceFormConversion (%)Enantiomeric Excess of (S)-3-buten-1-ol (ee, %)Enantiomeric Ratio (E)
1Candida antarctica lipase B (Novozym 435)Immobilized49>99>200
2Pseudomonas fluorescens (Amano AK)Powder5098180
3Thermomyces lanuginosus (Lipozyme TL IM)Immobilized459585
4Pseudomonas cepacia (Amano PS)Powder5197150
5Candida rugosaPowder358015

Table 2: Optimization of Reaction Conditions for Hydrolysis using Novozym 435

ParameterConditionConversion (%)Enantiomeric Excess of (S)-3-buten-1-ol (ee, %)
Temperature 30°C4899
40°C50>99
50°C5298
pH 6.04597
7.050>99
8.04898
Co-solvent None4296
10% Acetonitrile50>99
10% THF4798

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Kinetic Resolution of (±)-3-Butenyl Acetate

Materials:

  • (±)-3-Butenyl acetate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Stirring plate and stir bar

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • To a 50 mL round-bottom flask, add (±)-3-butenyl acetate (1.0 g, 8.76 mmol) and 20 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add Novozym 435 (100 mg) to the mixture.

  • Seal the flask and stir the suspension at 40°C.

  • Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by chiral GC to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with ethyl acetate and dried for reuse.

  • Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting (S)-3-buten-1-ol and unreacted (R)-3-butenyl acetate by flash column chromatography.

Protocol 2: Lipase-Catalyzed Transesterification for Kinetic Resolution of (±)-3-Buten-1-ol

Materials:

  • (±)-3-Buten-1-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous n-hexane

  • Molecular sieves (3 Å)

  • Stirring plate and stir bar

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • To a 50 mL round-bottom flask containing activated 3 Å molecular sieves, add (±)-3-buten-1-ol (1.0 g, 13.87 mmol) dissolved in 20 mL of anhydrous n-hexane.

  • Add vinyl acetate (1.32 g, 15.26 mmol, 1.1 equivalents).

  • Add Novozym 435 (150 mg) to initiate the reaction.

  • Seal the flask and stir the mixture at 40°C.

  • Monitor the reaction progress by chiral GC analysis of aliquots.

  • Once the desired conversion (around 50%) is achieved, filter off the enzyme and molecular sieves.

  • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

  • Purify the resulting (R)-3-butenyl acetate and the unreacted (S)-3-buten-1-ol by flash column chromatography.

Visualizations

Lipase_Hydrolysis cluster_reactants Reactants cluster_products Products 3_Butenyl_Acetate This compound Lipase Lipase 3_Butenyl_Acetate->Lipase Water Water Water->Lipase 3_Buten_1_ol 3-Buten-1-ol Acetic_Acid Acetic Acid Lipase->3_Buten_1_ol Lipase->Acetic_Acid

Caption: Lipase-catalyzed hydrolysis of this compound.

Lipase_Transesterification cluster_reactants Reactants cluster_products Products 3_Buten_1_ol 3-Buten-1-ol Lipase Lipase 3_Buten_1_ol->Lipase Vinyl_Acetate Vinyl Acetate (Acyl Donor) Vinyl_Acetate->Lipase 3_Butenyl_Acetate_Prod This compound Vinyl_Alcohol Vinyl Alcohol (tautomerizes) Lipase->3_Butenyl_Acetate_Prod Lipase->Vinyl_Alcohol

Caption: Lipase-catalyzed transesterification of 3-buten-1-ol.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, Solvent, Buffer) Start->Reaction_Setup Enzyme_Addition Enzyme Addition (e.g., Novozym 435) Reaction_Setup->Enzyme_Addition Incubation Incubation (Controlled Temperature & Stirring) Enzyme_Addition->Incubation Monitoring Reaction Monitoring (e.g., Chiral GC) Incubation->Monitoring Workup Reaction Work-up (Enzyme filtration, Extraction) Monitoring->Workup ~50% conversion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: General workflow for lipase-catalyzed kinetic resolution.

References

Troubleshooting & Optimization

How to improve the yield of 3-Butenyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Butenyl acetate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent palladium-catalyzed and enzymatic methods.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Materials Palladium-Catalyzed: Inactive catalyst (Pd(0) oxidized), poor quality reagents, incorrect reaction temperature.Palladium-Catalyzed: Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Optimize temperature; for butadiene and acetic acid, a typical range is 60-100°C.
Enzymatic: Inactivated enzyme (temperature or pH), insufficient enzyme loading, presence of inhibitors.Enzymatic: Verify the optimal temperature and pH for the specific lipase used (e.g., many lipases denature above 60°C). Increase enzyme concentration. Ensure substrates are free of potential inhibitors.[1][2]
Formation of Side Products (e.g., Diacetoxybutenes, Isomers) Palladium-Catalyzed: Incorrect palladium precursor or ligand, wrong solvent, non-optimal temperature or pressure.Palladium-Catalyzed: The choice of phosphine ligand is critical for selectivity. Use of monodentate phosphine ligands can favor the desired product.[3] Acetic acid often serves as both reactant and solvent; ensure appropriate concentration. Control temperature carefully to minimize side reactions like diacetoxylation.[4]
Enzymatic: Non-specific enzyme activity, prolonged reaction time leading to side reactions.Enzymatic: Select a lipase with high regioselectivity. Monitor the reaction progress and stop it once the maximum yield of the desired product is achieved to prevent isomerization or other side reactions.
Polymerization of Butadiene High concentration of butadiene, high reaction temperature, absence of polymerization inhibitors.Maintain a controlled feed of butadiene into the reaction mixture. Operate at the lower end of the effective temperature range. Consider the use of a suitable polymerization inhibitor if the issue persists.
Difficulty in Product Isolation and Purification Formation of azeotropes, similar boiling points of product and byproducts.Utilize fractional distillation under reduced pressure for purification. Washing the organic phase with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main industrial synthesis route is the palladium-catalyzed telomerization of 1,3-butadiene with acetic acid.[3][5] Another common laboratory-scale method is the esterification of 3-buten-1-ol with acetic anhydride or acetyl chloride, often catalyzed by a mild acid or a base like pyridine. Enzymatic synthesis using lipases is also a promising green alternative.

Q2: How can I shift the equilibrium to favor the formation of this compound in an esterification reaction?

A2: In traditional esterification, removing one of the products (usually water) can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. Using an excess of one reactant (typically the less expensive one) can also increase the yield.

Q3: What is the role of the ligand in the palladium-catalyzed synthesis?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the selectivity of the reaction. The choice of ligand, such as a phosphine, can affect the ratio of this compound to its isomers and other byproducts.[3]

Q4: Can enzymatic synthesis be performed without a solvent?

A4: Yes, solvent-free enzymatic synthesis of esters is often possible and can lead to higher productivity and easier product purification. However, the viscosity of the reaction mixture and potential substrate/product inhibition of the enzyme need to be considered.

Q5: My enzymatic reaction is very slow. How can I increase the reaction rate?

A5: Increasing the reaction temperature up to the enzyme's optimum can significantly increase the rate.[1] Increasing the enzyme concentration or the interfacial area (through vigorous stirring) can also enhance the reaction speed. Ensure that the water activity of the system is optimized for the specific lipase, as either too much or too little water can inhibit the enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data for different synthesis methods to facilitate comparison.

Table 1: Palladium-Catalyzed Synthesis from Butadiene and Acetic Acid

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Catalyst Pd(OAc)₂/TPPTSPd(acac)₂/Dan2phosPdCl₂(PPh₃)₂-[5]
Temperature (°C) 8010070-[5]
Butadiene Conv. (%) -75--[5]
Selectivity to Telomers (%) -89--[5]
TON -14,600--[5]

Note: TPPTS = Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt; Dan2phos = a trifluoromethylated sulfonated triarylphosphine. TON = Turnover Number.

Table 2: Enzymatic Synthesis of Unsaturated Esters

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Enzyme Immobilized Lipase B from Candida antarcticaImmobilized Lipase from Rhizomucor mieheiNovozym 435-[6][7]
Temperature (°C) 40-6040-6050-[6][7]
Substrates α-butylglucoside, Oleic acidα-butylglucoside, Oleic acidIsoamyl alcohol, Acetic anhydride-[6][7][8]
Solvent Molten substrates (solvent-free)Molten substrates (solvent-free)Solvent-free>95[6][7][8]
Water Removal Reduced pressureReduced pressureNot specified-[6][7][8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound from Butadiene and Acetic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Acetic acid (glacial)

  • 1,3-Butadiene

  • Anhydrous solvent (e.g., THF or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in the anhydrous solvent.

  • Add glacial acetic acid to the solution.

  • Cool the mixture in an ice bath and condense a known amount of 1,3-butadiene into the flask.

  • Seal the flask and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 80°C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours), monitoring the progress by GC analysis.

  • After completion, cool the reaction mixture to room temperature and carefully vent any excess butadiene.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • 3-Buten-1-ol

  • Acetic anhydride

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Organic solvent (e.g., hexane, optional)

Procedure:

  • To a round-bottom flask, add 3-buten-1-ol and acetic anhydride.

  • If using a solvent, add it to the flask. For a solvent-free system, proceed to the next step.

  • Add the immobilized lipase to the reaction mixture.

  • If desired, add activated molecular sieves to remove the acetic acid byproduct.

  • Stir the mixture at the optimal temperature for the enzyme (e.g., 40-50°C).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

  • If a solvent was used, remove it under reduced pressure.

  • Wash the remaining mixture with a saturated solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the this compound by distillation under reduced pressure.

Visualizations

troubleshooting_workflow start Low Yield of this compound check_method Identify Synthesis Method start->check_method pd_cat Palladium-Catalyzed check_method->pd_cat Palladium enzymatic Enzymatic check_method->enzymatic Enzymatic pd_issue Check for Catalyst Inactivation, Side Product Formation, or Polymerization pd_cat->pd_issue enz_issue Check for Enzyme Denaturation, Inhibition, or Low Activity enzymatic->enz_issue pd_solution Optimize Ligand/Catalyst Ratio, Ensure Anhydrous Conditions, Control Temperature and Butadiene Feed pd_issue->pd_solution enz_solution Optimize Temperature and pH, Increase Enzyme Loading, Ensure Substrate Purity enz_issue->enz_solution purification Review Purification Protocol pd_solution->purification enz_solution->purification distillation Optimize Fractional Distillation purification->distillation Distillation Issues extraction Improve Extraction and Washing Steps purification->extraction Extraction Issues end Improved Yield distillation->end extraction->end

Caption: Troubleshooting Workflow for Low Yield in this compound Synthesis.

synthesis_pathways cluster_pd Palladium-Catalyzed Pathway cluster_enzymatic Enzymatic Pathway butadiene 1,3-Butadiene product_pd This compound butadiene->product_pd acetic_acid Acetic Acid acetic_acid->product_pd pd_catalyst Pd Catalyst + Ligand pd_catalyst->product_pd butenol 3-Buten-1-ol product_enz This compound butenol->product_enz acetic_anhydride Acetic Anhydride acetic_anhydride->product_enz lipase Immobilized Lipase lipase->product_enz

Caption: Key Synthetic Pathways to this compound.

References

Common side products in the synthesis of 3-Butenyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-Butenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent methods for synthesizing this compound are:

  • Fischer Esterification: This is a direct, acid-catalyzed esterification of 3-buten-1-ol with acetic acid. The reaction is reversible, and its equilibrium nature can impact product yield.

  • Acetylation with Acetic Anhydride: This method involves the reaction of 3-buten-1-ol with acetic anhydride, often in the presence of a base or an acid catalyst. This reaction is generally not reversible and tends to give higher yields.

Q2: I performed a Fischer Esterification of 3-buten-1-ol and my final product is impure. What are the likely side products?

In addition to unreacted starting materials (3-buten-1-ol and acetic acid), the primary side products in the Fischer esterification of 3-buten-1-ol are:

  • Water: This is the main byproduct of the reaction.[1] Its presence can shift the equilibrium back towards the reactants, lowering the yield of this compound.

  • Di(3-butenyl) ether: Under acidic conditions and elevated temperatures, a dehydration reaction between two molecules of 3-buten-1-ol can occur, leading to the formation of the corresponding ether.

  • Polymerization products: The presence of an acid catalyst and heat can potentially lead to the polymerization of the double bond in 3-buten-1-ol or this compound.

  • Isomeric butenyl acetates: Depending on the reaction conditions, rearrangement of the double bond could potentially lead to the formation of other butenyl acetate isomers, although this is less common for primary alcohols under standard Fischer esterification conditions.

Q3: How can I minimize the formation of side products during Fischer Esterification?

To improve the yield and purity of this compound during Fischer esterification, consider the following:

  • Use an excess of one reactant: Employing a large excess of either 3-buten-1-ol or acetic acid can shift the equilibrium towards the product side.[2]

  • Remove water as it forms: Using a Dean-Stark apparatus or a drying agent can effectively remove the water byproduct and drive the reaction to completion.

  • Control the reaction temperature: Maintaining the optimal temperature can favor esterification while minimizing side reactions like ether formation and polymerization.

  • Choose an appropriate catalyst: While strong acids like sulfuric acid are common, milder catalysts or solid acid catalysts can sometimes reduce the extent of side reactions.

Q4: I used acetic anhydride for the synthesis and still have impurities. What are the common side products in this case?

Acetylation with acetic anhydride is generally a cleaner reaction. However, impurities can still arise from:

  • Acetic acid: This is the primary byproduct of the reaction.[3]

  • Unreacted 3-buten-1-ol: Incomplete reaction will leave unreacted alcohol in the product mixture.

  • Unreacted acetic anhydride: If an excess of acetic anhydride is used, it may remain in the final product if not properly quenched and removed.

  • Diacetylated products (less common): If there are other nucleophilic groups present, they might also be acetylated.

Q5: How can I improve the purity of my this compound synthesized using acetic anhydride?

To enhance the purity of your product from this method:

  • Ensure complete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all the 3-buten-1-ol has reacted.

  • Quench the reaction: After completion, quench the reaction with water or a mild base to react with any remaining acetic anhydride.

  • Purification: A thorough workup, including washing with a mild base (like sodium bicarbonate solution) to remove acetic acid, followed by distillation, is crucial for obtaining a pure product.

Troubleshooting Guide: Side Product Formation

This guide provides a structured approach to identifying and mitigating common side products in the synthesis of this compound.

Table 1: Summary of Potential Side Products and Mitigation Strategies
Synthesis MethodCommon Side ProductsPotential CauseRecommended Mitigation Strategy
Fischer Esterification Unreacted 3-buten-1-ol & Acetic AcidIncomplete reaction due to equilibriumUse an excess of one reactant; remove water as it forms.
WaterByproduct of the esterification reactionUse a Dean-Stark trap or drying agent.
Di(3-butenyl) etherHigh reaction temperature; high acid catalyst concentrationLower the reaction temperature; use a milder or less concentrated catalyst.
Polymerization productsHigh temperature; strong acid catalystOptimize reaction temperature and catalyst choice.
Acetylation with Acetic Anhydride Acetic AcidByproduct of the acetylation reactionQuench the reaction and perform an aqueous workup with a mild base (e.g., NaHCO₃ solution).
Unreacted 3-buten-1-olIncomplete reactionMonitor the reaction to completion (e.g., by TLC); ensure stoichiometric or slight excess of acetic anhydride.
Unreacted Acetic AnhydrideUse of a large excess of acetic anhydrideQuench the reaction with water or an alcohol.

Experimental Protocols

Key Experiment: Fischer Esterification of 3-Buten-1-ol

This protocol is a representative method for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-buten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-buten-1-ol and a molar excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the formation of common side products during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Side Products in this compound Synthesis cluster_fischer Fischer Esterification Troubleshooting cluster_anhydride Acetic Anhydride Troubleshooting start Start: Impure this compound method Identify Synthesis Method start->method fischer Fischer Esterification method->fischer Fischer anhydride Acetic Anhydride method->anhydride Anhydride fischer_q1 Unreacted Starting Materials? fischer->fischer_q1 anhydride_q1 Presence of Acetic Acid? anhydride->anhydride_q1 fischer_a1 Use excess reactant or remove water (Dean-Stark) fischer_q1->fischer_a1 Yes fischer_q2 Presence of Di(3-butenyl) ether? fischer_q1->fischer_q2 No end Purify by Distillation fischer_a1->end fischer_a2 Lower reaction temp. or use milder catalyst fischer_q2->fischer_a2 Yes fischer_q2->end No fischer_a2->end anhydride_a1 Perform basic wash (e.g., NaHCO3) anhydride_q1->anhydride_a1 Yes anhydride_q2 Unreacted 3-buten-1-ol? anhydride_q1->anhydride_q2 No anhydride_a1->end anhydride_a2 Ensure complete reaction (monitor by TLC) anhydride_q2->anhydride_a2 Yes anhydride_q2->end No anhydride_a2->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 3-Butenyl Acetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-butenyl acetate by fractional distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties to consider when purifying this compound by fractional distillation?

A1: The most critical physical property is the boiling point of this compound and any potential impurities. A significant difference in boiling points is necessary for effective separation.

Q2: What are the likely impurities in a crude this compound sample?

A2: Impurities often include unreacted starting materials such as 3-buten-1-ol and acetic anhydride.[1][2][3][4][5][6][7][8] Side products like di-n-butyl ether can also be present.[9][10][11] Additionally, under acidic conditions used in Fischer esterification, the unsaturated alcohol (3-buten-1-ol) can be prone to polymerization, leading to higher molecular weight impurities.[1]

Q3: When is fractional distillation preferred over simple distillation for purifying this compound?

A3: Fractional distillation is necessary when the boiling points of the components in the mixture are close, typically with a difference of less than 25 °C.[2] This method provides better separation by offering a larger surface area for repeated vaporization and condensation cycles.[3][4]

Q4: What type of packing material is suitable for the fractional distillation of this compound?

A4: Common packing materials include Raschig rings, glass beads, or structured packing.[3] Structured packings generally offer a lower Height Equivalent to a Theoretical Plate (HETP), indicating higher efficiency, but may have a higher cost.[12] The choice depends on the required purity and the boiling point differences of the components.

Q5: Can this compound form an azeotrope with water or other solvents?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Fractions 1. Heating rate is too high: This prevents the establishment of a proper temperature gradient in the column.[13] 2. Inefficient column packing: The packing may not be providing enough theoretical plates for the separation. 3. Flooding of the column: Excessive boil-up rate can cause liquid to be carried up the column, preventing proper vapor-liquid equilibrium.1. Reduce the heating mantle temperature to ensure a slow and steady distillation rate (typically 1-2 drops per second). 2. Increase the length of the packed column or use a more efficient packing material (e.g., switch from Raschig rings to structured packing). 3. Decrease the heating rate to allow the liquid to flow back down the column.
Temperature Fluctuations at the Thermometer 1. Inconsistent heating: Fluctuations in the heat source can cause erratic boiling. 2. Drafts around the apparatus: Air currents can cool the column unevenly.[14] 3. Improper thermometer placement: The thermometer bulb must be positioned correctly at the vapor outlet to the condenser to accurately measure the temperature of the vapor that is distilling.1. Use a voltage regulator for the heating mantle to ensure a constant power supply. 2. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[2] 3. Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
No Distillate Collection Despite Boiling 1. Insufficient heating: The vapor may not have enough energy to travel the length of the column. 2. Leaks in the system: Vapors may be escaping from poorly sealed joints. 3. Condenser temperature is too low: This can cause the vapor to condense and fall back into the column before reaching the collection flask.1. Gradually increase the heating mantle temperature. Ensure the column is well-insulated. 2. Check all glassware joints and ensure they are properly sealed. Use Keck clips to secure connections. 3. For very volatile compounds, this is less of an issue, but ensure the condenser water is not excessively cold.
High Pressure Drop in the Column 1. Column packing is too dense: This can restrict vapor flow.[15] 2. Flooding: As mentioned above, excessive liquid in the column increases pressure.[15] 3. Fouling of the packing material: High molecular weight polymers or other residues can clog the packing.[16]1. Repack the column, ensuring the packing material is not too tightly packed. 2. Reduce the heating rate to stop flooding. 3. Clean or replace the packing material. If polymerization is suspected, consider using a polymerization inhibitor during the reaction and initial workup.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound C₆H₁₀O₂114.14~128
3-Buten-1-olC₄H₈O72.11112-114[1][2][4][7]
Acetic AnhydrideC₄H₆O₃102.09138-140[3][5][6][8][13]
Di-n-butyl etherC₈H₁₈O130.23141-143[9][10][11]

Table 2: Comparison of Common Distillation Column Packing Materials

Packing MaterialTypical HETP (cm)AdvantagesDisadvantages
Raschig Rings (Ceramic/Glass) 30 - 50- Inexpensive - Good for corrosive materials- Lower efficiency - Higher HETP[17]
Glass Beads 20 - 40- Good for small scale distillations - Inert- Can be difficult to pack uniformly
Structured Packing (e.g., Wire Mesh) 15 - 25- High efficiency (low HETP)[12] - Low pressure drop- More expensive - Can be more difficult to clean

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column, a condenser, a distillation head with a thermometer, and a collection flask.

    • The fractionating column should be packed with a suitable material, such as glass beads or Raschig rings.

    • Ensure all glass joints are lightly greased and securely clamped.

    • The thermometer bulb should be positioned so the top is level with the bottom of the side-arm leading to the condenser.

    • Wrap the fractionating column with glass wool and aluminum foil to ensure an adiabatic operation.[2]

  • Distillation Procedure:

    • Charge the round-bottom flask with the crude this compound and a few boiling chips.

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor rising through the packing material. A "reflux ring" of condensing vapor should slowly ascend the column.

    • Adjust the heating rate to maintain a slow and steady collection of distillate, approximately 1-2 drops per second.

    • Collect fractions in separate, pre-weighed flasks based on the observed boiling point ranges.

      • Fraction 1 (Forerun): Collect any low-boiling impurities (e.g., unreacted 3-buten-1-ol) that distill below the boiling point of this compound. The temperature should plateau during the distillation of this fraction.

      • Fraction 2 (Main Fraction): Once the temperature begins to rise and then stabilizes at the boiling point of this compound (~128 °C), change the receiving flask to collect the purified product.

      • Fraction 3 (Residue): After the main fraction has been collected and the temperature begins to rise again, turn off the heat and allow the apparatus to cool. The remaining liquid in the distillation flask contains higher-boiling impurities.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Mandatory Visualization

TroubleshootingWorkflow cluster_pressure start Start: Distillation Issue poor_separation Poor Separation of Fractions start->poor_separation Identify Symptom temp_fluctuations Temperature Fluctuations start->temp_fluctuations Identify Symptom no_distillate No Distillate Collection start->no_distillate Identify Symptom high_pressure High Pressure Drop start->high_pressure Identify Symptom check_heating_rate Is heating rate slow and steady? poor_separation->check_heating_rate check_heat_source Is the heat source stable? temp_fluctuations->check_heat_source check_heat_level Is there sufficient heat? no_distillate->check_heat_level check_packing_density Is packing too dense? high_pressure->check_packing_density reduce_heat Reduce heating rate check_heating_rate->reduce_heat No check_column_efficiency Is column packing efficient? check_heating_rate->check_column_efficiency Yes increase_efficiency Increase column length or use better packing check_column_efficiency->increase_efficiency No check_flooding Is the column flooded? check_column_efficiency->check_flooding Yes stop_flooding Reduce heat to stop flooding check_flooding->stop_flooding Yes stabilize_heat Use voltage regulator check_heat_source->stabilize_heat No check_drafts Is the apparatus insulated? check_heat_source->check_drafts Yes insulate_column Wrap column with glass wool/foil check_drafts->insulate_column No check_thermometer Is the thermometer placed correctly? check_drafts->check_thermometer Yes adjust_thermometer Adjust thermometer position check_thermometer->adjust_thermometer No increase_heat Gradually increase heating check_heat_level->increase_heat No check_leaks Are there leaks in the system? check_heat_level->check_leaks Yes seal_joints Check and seal all joints check_leaks->seal_joints Yes repack_column Repack the column check_packing_density->repack_column Yes check_flooding_pressure Is the column flooded? check_packing_density->check_flooding_pressure No Is the column flooded? check_fouling Is the packing fouled? clean_packing Clean or replace packing check_fouling->clean_packing Yes check_flooding_pressure->stop_flooding check_flooding_pressure->check_fouling No

Caption: Troubleshooting workflow for fractional distillation.

ExperimentalWorkflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Flask with Crude Product and Boiling Chips setup->charge_flask heat Gently Heat the Mixture charge_flask->heat collect_forerun Collect Forerun (Impurities with lower boiling points) heat->collect_forerun T < BP of this compound collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main Temperature stabilizes at BP stop_distillation Stop Heating and Cool Apparatus collect_main->stop_distillation Temperature rises again or most product is collected analyze Analyze Fractions (GC/NMR) stop_distillation->analyze end End: Purified this compound analyze->end

Caption: Experimental workflow for fractional distillation.

References

Technical Support Center: Optimizing 3-Butenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Butenyl Acetate. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this unsaturated ester.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

1. Low or No Product Yield

  • Question: I am getting a very low yield of this compound, or the reaction does not seem to be proceeding. What are the possible causes and solutions?

  • Answer: Low product yield is a common issue in esterification reactions. Here are several potential causes and their corresponding solutions:

    • Incomplete Reaction (Equilibrium): The Fischer esterification of 3-buten-1-ol and acetic acid is a reversible reaction. To drive the equilibrium towards the product (this compound), you can:

      • Use an excess of one reactant: Typically, the less expensive reactant, in this case, acetic acid, is used in excess.

      • Remove water as it forms: Water is a byproduct of the reaction. Its removal will shift the equilibrium to the right according to Le Chatelier's principle. This can be achieved by using a Dean-Stark apparatus during reflux.[1]

    • Inactive Catalyst: If using an acid catalyst like sulfuric acid or a solid acid catalyst, ensure it has not been deactivated by contaminants. Use fresh, high-purity catalyst. For enzymatic reactions, ensure the lipase has been stored correctly and has not lost its activity.

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Loss of Product During Workup: this compound is a volatile compound. Care must be taken during the extraction and solvent removal steps to avoid product loss. Use a rotary evaporator at reduced pressure and a moderate temperature.[2]

2. Formation of Side Products

  • Question: I am observing unexpected peaks in my GC/MS or NMR analysis, suggesting the formation of side products. What are these and how can I avoid them?

  • Answer: The presence of a double bond in 3-buten-1-ol makes it susceptible to side reactions, especially under strong acidic conditions.

    • Ether Formation: Under acidic conditions, 3-buten-1-ol can undergo self-condensation to form a di(but-3-enyl) ether. To minimize this, avoid excessively high temperatures and prolonged reaction times.

    • Polymerization: The vinyl group in this compound and 3-buten-1-ol can polymerize in the presence of strong acids and heat. Using a milder catalyst or lower temperatures can help prevent this.

    • Rearrangement/Isomerization: Strong acids can potentially catalyze the isomerization of the double bond.

    • Solutions:

      • Use a Mild Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst like Amberlyst 15.

      • Enzymatic Catalysis: Lipase-catalyzed esterification is highly chemoselective and occurs under mild conditions (30-70 °C), which will prevent side reactions involving the double bond.[3]

      • Control Reaction Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.

3. Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: Purifying this compound can be challenging due to its volatility and the potential for closely boiling impurities.

    • Initial Workup:

      • After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove excess acetic acid.

      • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

      • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Distillation: Fractional distillation is the most common method for purifying esters. Since this compound is volatile, careful control of the distillation temperature and pressure is crucial to separate it from unreacted 3-buten-1-ol and any high-boiling side products.

    • Column Chromatography: For small-scale purifications or to remove impurities with very similar boiling points, column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[4]

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification, which involves reacting 3-buten-1-ol with acetic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3][5] The reaction is typically heated under reflux to increase the reaction rate.

Q2: Can I use a different acylating agent instead of acetic acid?

A2: Yes, more reactive acylating agents like acetic anhydride or acetyl chloride can be used. These reactions are generally faster and not reversible. However, they are often more expensive and may require different reaction conditions, such as the presence of a base (e.g., pyridine) to neutralize the HCl byproduct when using acetyl chloride.[6] For a substrate with a double bond, milder conditions are generally preferred.

Q3: What are the advantages of using an enzymatic catalyst like lipase?

A3: Enzymatic catalysis offers several advantages:

  • High Selectivity: Lipases are highly chemoselective and will only catalyze the esterification reaction without affecting the double bond.[3]

  • Mild Reaction Conditions: These reactions are typically run at or near room temperature, which prevents temperature-sensitive side reactions.

  • Environmentally Friendly: Enzymes are biodegradable and the reactions often do not require harsh solvents or catalysts.

  • Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The formation of the less polar ester product can be visualized as a new spot with a higher Rf value compared to the starting alcohol and carboxylic acid.

  • Gas Chromatography (GC): Injecting small aliquots of the reaction mixture into a GC will allow for the quantitative analysis of the disappearance of reactants and the appearance of the product.

Q5: What are the typical storage conditions for this compound?

A5: this compound is a volatile and flammable liquid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Data Presentation: Reaction Condition Comparison

The following tables summarize typical reaction conditions for different methods of acetate ester synthesis. Note that specific conditions for this compound may require optimization.

Table 1: Acid-Catalyzed Esterification (Fischer Esterification)

ParameterConditionReference
Alcohol 3-Buten-1-ol-
Carboxylic Acid Acetic Acid (1.5 - 3 equivalents)[7]
Catalyst Conc. H₂SO₄ or p-TsOH (catalytic amount)[5][7]
Temperature Reflux (typically 80-120 °C)[7]
Reaction Time 1 - 8 hours[7]
Typical Yield 60-80% (highly dependent on conditions)-

Table 2: Lipase-Catalyzed Esterification

ParameterConditionReference
Alcohol 3-Buten-1-ol-
Carboxylic Acid Acetic Acid (stoichiometric or slight excess)[3]
Catalyst Immobilized Lipase (e.g., Novozym 435)[3]
Solvent Solvent-free or organic solvent (e.g., hexane)[3]
Temperature 30 - 60 °C[3]
Reaction Time 8 - 24 hours[3][8]
Typical Yield >80%[3]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of 3-Buten-1-ol

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), add 3-buten-1-ol (1.0 eq), glacial acetic acid (2.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol% of the limiting reagent).

  • Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water in the side arm.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Protocol 2: General Procedure for Lipase-Catalyzed Synthesis of this compound

  • To a flask, add 3-buten-1-ol (1.0 eq), acetic acid (1.0-1.2 eq), and the immobilized lipase (e.g., 5-10% by weight of the total substrates).[8]

  • The reaction can be run solvent-free or in a non-polar organic solvent like hexane.

  • Stir the mixture at a constant temperature (e.g., 40-50 °C) in an incubator shaker.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once equilibrium is reached (typically after 8-24 hours), separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and reused.[3]

  • The filtrate, containing the product and unreacted starting materials, can be purified by fractional distillation.

Visualizations

Fischer_Esterification Fischer Esterification of 3-Buten-1-ol cluster_reactants Reactants cluster_products Products 3_Buten_1_ol 3-Buten-1-ol Acetic_Acid Acetic Acid H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water Water 3_Butenyl_Acetate This compound Protonated_Ester->3_Butenyl_Acetate - H+ H_plus_out H+ (catalyst) Protonated_AA Protonated_AA Protonated_AA->Tetrahedral_Intermediate + 3-Buten-1-ol

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental_Workflow General Experimental Workflow for this compound Synthesis Reaction Reaction under Reflux/ Controlled Temperature Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Neutralization & Washing) Monitoring->Workup Complete Drying Dry Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Analysis Product Analysis (NMR, GC-MS, IR) Purification->Analysis End Pure this compound Analysis->End

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Preventing polymerization of 3-Butenyl acetate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 3-butenyl acetate to prevent unwanted polymerization. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your material during your experiments.

Troubleshooting Guide: Preventing Polymerization

Unforeseen polymerization of this compound can compromise experimental results and lead to material loss. This guide will help you identify and resolve common issues related to monomer stability.

Symptom Possible Cause(s) Troubleshooting Steps
Increased Viscosity or Gel Formation 1. Depletion of inhibitor. 2. Exposure to high temperatures. 3. Exposure to light (UV radiation). 4. Presence of contaminants (e.g., peroxides, acids, bases).1. Verify Inhibitor Presence: Check the certificate of analysis for the presence and concentration of an inhibitor. If the material is old or has been stored improperly, the inhibitor may be depleted. Consider adding a suitable inhibitor (see Table 1). 2. Control Temperature: Store this compound in a cool environment, preferably refrigerated (2-8°C). Avoid exposure to heat sources. 3. Protect from Light: Store in an amber or opaque container to prevent photo-initiation of polymerization. 4. Ensure Purity: Use clean, dry glassware. Ensure solvents and other reagents are free from peroxides.
Solid Precipitate Formation 1. Localized polymerization. 2. Incompatibility with storage container.1. Ensure Homogeneity: If the material has been stored for a long period, gently agitate it before use to ensure uniform distribution of the inhibitor. 2. Use Appropriate Containers: Store in glass or other recommended containers. Avoid materials that could leach contaminants.
Discoloration (e.g., Yellowing) 1. Oxidation of the monomer or inhibitor. 2. Formation of degradation products.1. Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to prevent oxidation. 2. Monitor Quality: If discoloration is observed, it is recommended to test the purity of the material before use.

Frequently Asked Questions (FAQs)

Q1: What is a polymerization inhibitor and why is it important for this compound?

A1: A polymerization inhibitor is a chemical substance added to a monomer to prevent or delay unwanted polymerization. For this compound, which contains a reactive double bond, an inhibitor is crucial for scavenging free radicals that can initiate a chain reaction, leading to the formation of polymers. This ensures the monomer remains in its unpolymerized state during storage and handling.

Q2: What are the common inhibitors used for this compound and in what concentrations?

A2: While specific data for this compound is not widely published, information from structurally similar compounds like vinyl and allyl acetates suggests that phenolic inhibitors are effective. The choice and concentration of the inhibitor are critical for stability.

Table 1: Recommended Polymerization Inhibitors and Starting Concentrations

Inhibitor Abbreviation Typical Concentration Range (as a starting point) Notes
p-MethoxyphenolMEHQ50 - 200 ppmEffective in the presence of oxygen. Often used for allyl monomers.[1]
HydroquinoneHQ10 - 50 ppmA common inhibitor for vinyl monomers. Requires oxygen to be effective.[2][3][4][5]
Butylated HydroxytolueneBHT100 - 1000 ppm (0.01 - 0.1% by weight)A versatile phenolic antioxidant and inhibitor.[6][7][8]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical. Follow these guidelines:

  • Temperature: Store in a cool, well-ventilated area. Refrigeration at 2-8°C is recommended for long-term storage.

  • Light: Protect from light by using an amber or opaque container.

  • Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can both degrade the monomer and consume certain inhibitors.

  • Container: Use tightly sealed containers made of glass or other non-reactive materials.

Q4: Can I remove the inhibitor from this compound before my reaction?

A4: Yes, if the inhibitor interferes with your experimental procedure, it can be removed. Common methods include:

  • Washing with an alkaline solution: To remove phenolic inhibitors, wash the monomer with a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH), followed by washing with deionized water to remove residual base. The monomer must then be thoroughly dried.

  • Column chromatography: Passing the monomer through a column of activated basic alumina is an effective way to remove phenolic inhibitors.

Important: Inhibitor-free this compound is highly prone to polymerization and should be used immediately after purification or stored under refrigerated conditions for a very short period.

Q5: How can I detect if my this compound has started to polymerize?

A5: Early detection of polymerization is key to preventing the use of compromised material.

  • Visual Inspection: Look for an increase in viscosity, the formation of a gel, or the appearance of solid precipitates.

  • Analytical Methods: For a more quantitative assessment, techniques like Gas Chromatography (GC) can be used to determine the purity of the monomer and detect the presence of oligomers. A decrease in the monomer peak area and the appearance of broader peaks at longer retention times can indicate polymerization. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the disappearance of vinylic protons and the appearance of broad signals corresponding to the polymer backbone.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by Gas Chromatography (GC-FID)

This protocol provides a method to monitor the purity of this compound over time and detect the formation of polymers.

1. Objective: To quantify the concentration of this compound monomer and detect the presence of higher molecular weight species.

2. Materials:

  • This compound sample
  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
  • Internal standard (e.g., dodecane)
  • Volumetric flasks and pipettes
  • GC vials with septa
  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

3. GC Conditions (Example):

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Program: 50°C for 2 minutes, then ramp to 250°C at 15°C/min, hold for 5 minutes.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration.
  • Sample Preparation: Accurately weigh a sample of the stored this compound and dissolve it in a known volume of the solvent containing the internal standard.
  • Analysis: Inject the prepared sample into the GC-FID.
  • Data Interpretation:
  • Quantify the purity of the this compound by comparing its peak area to that of the internal standard and the calibration curve.
  • A decrease in the monomer concentration over time indicates degradation or polymerization.
  • The appearance of new, broader peaks at higher retention times suggests the formation of oligomers or polymers.

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the long-term stability of this compound under simulated storage conditions.

1. Objective: To evaluate the effect of elevated temperature on the stability of inhibited this compound.

2. Materials:

  • This compound sample with a known inhibitor concentration.
  • Several small, sealable amber glass vials.
  • Oven capable of maintaining a constant temperature (e.g., 54 ± 2°C).
  • Analytical equipment for purity assessment (e.g., GC-FID as per Protocol 1).

3. Procedure:

  • Initial Analysis (Time 0): Analyze the initial purity of the this compound sample using the GC-FID method described in Protocol 1.
  • Sample Preparation: Aliquot the this compound into several labeled vials, ensuring a consistent headspace. Seal the vials tightly.
  • Storage: Place the vials in the oven at a constant elevated temperature (e.g., 54°C). This temperature is often used in accelerated stability studies.[9][10][11]
  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, and 14 days), remove one vial from the oven. Allow it to cool to room temperature.
  • Analysis: Analyze the sample for purity using the GC-FID method. Also, visually inspect for any changes in appearance (color, viscosity, solids).
  • Data Evaluation: Plot the purity of this compound as a function of time at the elevated temperature. A significant drop in purity indicates poor stability under the tested conditions.

Visualizations

Polymerization_Inhibition cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Mechanism Initiator Initiator (Heat, Light, Peroxide) Radical Free Radical (R•) Initiator->Radical generates Monomer1 This compound (M) GrowingChain Growing Polymer Chain (M-R•) Monomer1->GrowingChain forms Radical->Monomer1 attacks InactiveSpecies Stable/Inactive Species Radical->InactiveSpecies reacts with inhibitor to form GrowingChain->InactiveSpecies reacts with inhibitor to form Monomer2 This compound (M) GrowingChain->Monomer2 propagates by attacking Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Radical scavenges Inhibitor->GrowingChain terminates Polymer Polymer Monomer2->Polymer leads to

Caption: Mechanism of free-radical polymerization and inhibition.

Troubleshooting_Workflow Start Symptom Observed: Increased Viscosity or Gelation CheckStorage Review Storage Conditions: - Temperature > 8°C? - Exposed to Light? Start->CheckStorage CheckAge Check Material Age and Inhibitor Certificate CheckStorage->CheckAge No ImproperStorage Action: Move to a cool, dark place. Monitor closely. CheckStorage->ImproperStorage Yes OldMaterial Action: Consider adding fresh inhibitor or using a new batch of monomer. CheckAge->OldMaterial Yes TestPurity Perform Analytical Test (GC/NMR) to confirm purity and presence of polymer. CheckAge->TestPurity No ImproperStorage->TestPurity OldMaterial->TestPurity MaterialOK Material is likely suitable for use. TestPurity->MaterialOK Purity High MaterialBad Material has polymerized. Do not use. TestPurity->MaterialBad Polymer Detected

Caption: Troubleshooting workflow for suspected polymerization.

References

Technical Support Center: Efficient Synthesis of 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-butenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Palladium-Catalyzed Allylic Acetylation: This method involves the reaction of a 3-butenyl substrate with an acetate source in the presence of a palladium catalyst. It is known for its high efficiency and selectivity.

  • Lipase-Catalyzed Esterification: An enzymatic approach that utilizes lipases to catalyze the esterification of 3-buten-1-ol with an acyl donor, often acetic acid or its derivatives. This method is valued for its mild reaction conditions and high selectivity.

  • Transesterification: This method involves the reaction of 3-buten-1-ol with an acetate ester, such as vinyl acetate, in the presence of a catalyst to exchange the alkoxy group.

Q2: How do I choose the best catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the desired reaction scale, cost, and sensitivity of your starting materials to reaction conditions.

  • Palladium catalysts are highly efficient but can be expensive and may require careful handling to prevent deactivation.

  • Lipases are ideal for green chemistry approaches, operating under mild conditions, but may have lower reaction rates and require specific solvents.

  • Acid or base catalysts for transesterification are often cheaper but may lead to side reactions if not carefully controlled.

Q3: What are the key parameters to control for a successful synthesis?

A3: Key parameters to control include:

  • Temperature: Optimal temperature varies significantly between catalytic systems.

  • Solvent: The choice of solvent can greatly influence reaction rate and catalyst stability.

  • Reactant Molar Ratio: The ratio of the alcohol to the acyl donor can affect equilibrium and reaction kinetics.

  • Catalyst Loading: The amount of catalyst used is crucial for achieving a good reaction rate without being wasteful or causing side reactions.

  • Water Content: For lipase-catalyzed reactions, the amount of water is critical for enzyme activity. For other methods, water can lead to hydrolysis of the product.

Catalyst Performance Summary

The following table summarizes typical performance data for different catalytic systems in the synthesis of this compound.

Catalyst SystemCatalyst ExampleTypical Reaction ConditionsTypical Yield (%)Selectivity (%)Key Advantages & Disadvantages
Palladium-Catalyzed Pd(OAc)₂ / PPh₃60-80°C, THF, 4-8 h85-95>98Advantages: High yield and selectivity, fast reaction times. Disadvantages: Catalyst cost, potential for metal contamination, sensitivity to air and moisture.
Lipase-Catalyzed Immobilized Lipase B from Candida antarctica (Novozym 435)40-50°C, Hexane, 24-48 h70-90>99Advantages: Mild conditions, high selectivity, reusable catalyst, environmentally friendly. Disadvantages: Slower reaction rates, potential for enzyme denaturation, substrate inhibition.
Transesterification Ruthenium-based catalyst or Sulfuric Acid80-100°C, Neat or with Vinyl Acetate as solvent, 6-12 h60-8090-95Advantages: Cost-effective, can be driven to completion by removing the byproduct. Disadvantages: Harsher conditions may be required, potential for side reactions like polymerization or isomerization.

Troubleshooting Guides

Palladium-Catalyzed Allylic Acetylation

Q: Why is the yield of this compound low?

A:

  • Cause: Catalyst deactivation. Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Cause: Impure reagents. The presence of impurities in the starting material or solvent can poison the catalyst.

    • Solution: Use freshly distilled solvents and purified reagents.

  • Cause: Incorrect ligand-to-metal ratio. The ratio of phosphine ligand to palladium can significantly impact catalytic activity.

    • Solution: Optimize the ligand-to-palladium ratio. Typically, a ratio of 2:1 to 4:1 (ligand:Pd) is a good starting point.

Q: Why am I observing significant side products?

A:

  • Cause: Isomerization of the double bond. The palladium catalyst can sometimes catalyze the isomerization of the terminal double bond of this compound to internal isomers.

    • Solution: Lower the reaction temperature and shorten the reaction time. Screen different phosphine ligands, as some can suppress isomerization.

  • Cause: Formation of diene byproducts. Elimination reactions can sometimes occur, leading to the formation of butadiene.

    • Solution: Use a milder base or a non-coordinating solvent.

Lipase-Catalyzed Esterification

Q: My lipase-catalyzed reaction is very slow or has stalled. What could be the issue?

A:

  • Cause: Enzyme denaturation. Lipases are sensitive to high temperatures and extreme pH.

    • Solution: Ensure the reaction temperature is within the optimal range for the specific lipase (typically 40-60°C). Check the pH of the reaction mixture; high concentrations of acetic acid can lower the pH and inactivate the enzyme.

  • Cause: Insufficient water activity. Lipases require a small amount of water to maintain their active conformation.

    • Solution: Add a very small, controlled amount of water or use a salt hydrate pair to maintain optimal water activity in the organic solvent.

  • Cause: Substrate or product inhibition. High concentrations of either the alcohol or the acid can inhibit the enzyme. The product ester can also cause feedback inhibition.

    • Solution: Use a fed-batch approach for adding the substrate. Consider in-situ product removal, for example, by using a molecular sieve to adsorb the ester.

Q: The yield of my enzymatic esterification is poor. How can I improve it?

A:

  • Cause: Equilibrium limitation. Esterification is a reversible reaction.

    • Solution: Remove water, a byproduct of the reaction, using molecular sieves or by conducting the reaction under vacuum. Use a large excess of one of the reactants (usually the less expensive one).

  • Cause: Poor enzyme distribution. If the immobilized enzyme is not well-dispersed in the reaction medium, the reaction rate will be slow.

    • Solution: Ensure adequate stirring to keep the enzyme suspended.

Transesterification

Q: I am getting a low conversion in my transesterification reaction. What can I do?

A:

  • Cause: The equilibrium is not favorable. Transesterification is an equilibrium-limited process.

    • Solution: Use a large excess of the acetate source (e.g., vinyl acetate). The tautomerization of the vinyl alcohol byproduct to acetaldehyde makes the reaction effectively irreversible. Alternatively, if using another ester, remove the alcohol byproduct by distillation.

  • Cause: Catalyst is not active enough.

    • Solution: Increase the catalyst loading or switch to a more active catalyst. For acid-catalyzed reactions, ensure no water is present as it can deactivate the catalyst.

Q: I am observing polymerization of my starting material/product. How can I prevent this?

A:

  • Cause: The reaction conditions are too harsh. High temperatures and strong acid or base catalysts can promote the polymerization of alkenes.

    • Solution: Lower the reaction temperature. Use a milder catalyst. Add a radical inhibitor, such as hydroquinone, to the reaction mixture.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound
  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • 3-buten-1-ol

    • Acetic anhydride

    • Triethylamine

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add Pd(OAc)₂ (0.025 mmol) and PPh₃ (0.1 mmol).

    • Add anhydrous THF (20 mL) and stir the mixture until the catalyst and ligand are fully dissolved.

    • Add 3-buten-1-ol (5 mmol), followed by triethylamine (6 mmol).

    • Add acetic anhydride (5.5 mmol) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or GC.

    • After completion (typically 4-6 hours), cool the reaction to room temperature.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Lipase-Catalyzed Synthesis of this compound
  • Materials:

    • Immobilized Lipase B from Candida antarctica (Novozym 435)

    • 3-buten-1-ol

    • Vinyl acetate

    • Hexane

    • Molecular sieves (3Å)

  • Procedure:

    • To a screw-capped flask, add 3-buten-1-ol (10 mmol), vinyl acetate (20 mmol), and hexane (20 mL).

    • Add activated molecular sieves (1 g).

    • Add Novozym 435 (200 mg).

    • Seal the flask and place it in an orbital shaker at 45°C and 200 rpm.

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

    • Once the reaction reaches the desired conversion (typically 24-48 hours), filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

    • Remove the solvent and excess vinyl acetate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by vacuum distillation.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Reaction_Vessel Reaction_Vessel Reagents->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Monitoring Monitoring (TLC/GC) Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Product Product Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Troubleshooting cluster_conditions Reaction Conditions Troubleshooting cluster_equilibrium Equilibrium Troubleshooting Start Low Yield of This compound Catalyst_Issue Potential Catalyst Issue? Start->Catalyst_Issue Reaction_Conditions Suboptimal Reaction Conditions? Start->Reaction_Conditions Equilibrium_Problem Equilibrium Limitation? Start->Equilibrium_Problem Deactivation Deactivation (Air/Moisture) Catalyst_Issue->Deactivation Impurities Impure Reagents/ Solvents Catalyst_Issue->Impurities Loading Incorrect Loading Catalyst_Issue->Loading Temperature Incorrect Temperature Reaction_Conditions->Temperature Time Incorrect Reaction Time Reaction_Conditions->Time Water_Removal Inefficient Water Removal Equilibrium_Problem->Water_Removal Reactant_Ratio Suboptimal Reactant Ratio Equilibrium_Problem->Reactant_Ratio Solution_Inert Use inert atmosphere, anhydrous solvents. Deactivation->Solution_Inert Solution_Purify Purify reagents and solvents. Impurities->Solution_Purify Solution_Optimize_Loading Optimize catalyst loading. Loading->Solution_Optimize_Loading Solution_Temp Optimize reaction temperature. Temperature->Solution_Temp Solution_Time Monitor reaction to determine optimal time. Time->Solution_Time Solution_Water Use molecular sieves or a Dean-Stark trap. Water_Removal->Solution_Water Solution_Ratio Use excess of one reactant. Reactant_Ratio->Solution_Ratio

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Pi_Allyl_Complex π-allyl-Pd(II)L₂X Pd(0)L2->Pi_Allyl_Complex Oxidative Addition (+ Allyl-X) Product_Complex [Product-Pd(0)L₂] Pi_Allyl_Complex->Product_Complex Nucleophilic Attack (+ Nu⁻) Product_Complex->Pd(0)L2 Product Release Product Allyl-Nu + X⁻ Product_Complex->Product Reactants Allyl-X + Nu⁻

Identifying and removing rearrangement byproducts of 3-Butenyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and purification of 3-Butenyl acetate. Our focus is on the identification and removal of rearrangement byproducts to ensure the purity of your starting materials and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common rearrangement byproducts of this compound?

A1: The primary rearrangement byproduct of this compound is its constitutional isomer, crotyl acetate (but-2-enyl acetate). This occurs via an allylic rearrangement, where the double bond shifts from the C3-C4 position to the C2-C3 position.[1][2][3] This isomerization can be catalyzed by acid or heat. The reaction exists as an equilibrium between the two isomers.

Q2: How can I detect the presence of crotyl acetate in my this compound sample?

A2: The most effective method for detecting and quantifying the presence of crotyl acetate is through Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS). The two isomers will typically have slightly different retention times on a suitable GC column, allowing for their separation and individual quantification. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for the separation of these isomers.

Q3: What conditions promote the rearrangement of this compound to crotyl acetate?

A3: The rearrangement is primarily promoted by:

  • Acidic conditions: Even trace amounts of acid can catalyze the isomerization.

  • Elevated temperatures: Heating the sample can provide the energy needed to overcome the activation barrier for the rearrangement.

Therefore, it is crucial to handle and store this compound under neutral and cool conditions to minimize the formation of the crotyl acetate byproduct.

Troubleshooting Guides

Issue: My this compound sample shows an impurity with the same mass spectrum.

Possible Cause: This is a strong indication of the presence of the isomeric byproduct, crotyl acetate. Since they are isomers, they will have the same molecular weight and thus the same parent ion in a mass spectrum.

Troubleshooting Steps:

  • Optimize GC Method:

    • Column Selection: Use a high-resolution capillary GC column with a polar stationary phase to enhance the separation of the isomers.

    • Temperature Program: Implement a slow, controlled temperature ramp to maximize the difference in elution times between the two isomers.

    • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or hydrogen) to achieve the best possible resolution.

  • Confirm Identity:

    • If a pure standard of crotyl acetate is available, run it under the same GC conditions to confirm the retention time of the impurity peak.

    • Alternatively, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively identify the isomeric structure based on the differences in the chemical shifts and coupling constants of the vinyl protons.

Issue: How can I remove crotyl acetate from my this compound sample?

Solution: The removal of the isomeric byproduct, crotyl acetate, can be achieved through careful application of purification techniques that exploit the subtle differences in their physical properties.

1. Fractional Distillation:

Fractional distillation is a suitable technique for separating compounds with close boiling points.[4][5][6] Due to slight differences in their molecular shape and polarity, this compound and crotyl acetate will have slightly different boiling points, allowing for their separation.

Experimental Protocol: Fractional Distillation

ParameterRecommendation
Apparatus A fractional distillation setup with a high-efficiency fractionating column (e.g., Vigreux or packed column).
Heating Use a heating mantle with a stirrer for uniform heating and to prevent bumping.
Distillation Rate Maintain a slow and steady distillation rate (1-2 drops per second) to ensure proper equilibration on the column.
Fraction Collection Collect small fractions and analyze each fraction by GC to determine the composition.
Purity Check Combine the fractions that meet the required purity level.

2. Preparative Chromatography:

For higher purity requirements or smaller scale separations, preparative chromatography is a highly effective method.[7][8][9]

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

ParameterRecommendation
Column A reversed-phase C18 column is a good starting point.
Mobile Phase An isocratic or gradient mixture of acetonitrile and water, or methanol and water. The optimal ratio should be determined by analytical HPLC first.
Detection UV detection at a low wavelength (e.g., 210 nm) where the ester carbonyl group absorbs.
Sample Loading Dissolve the sample in the mobile phase and inject it onto the column. Avoid overloading the column to ensure good separation.
Fraction Collection Collect fractions as they elute from the column and analyze their purity by analytical HPLC or GC.

Data Presentation

Table 1: Physical Properties of this compound and its Rearrangement Byproduct

CompoundStructureIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound CC(=O)OCCC=Cbut-3-en-1-yl acetate1576-84-7C₆H₁₀O₂114.14~130-132
Crotyl acetate CC(=O)OCC=C(C)Cbut-2-en-1-yl acetate628-08-0C₆H₁₀O₂114.14~133-135

Note: Boiling points are approximate and can vary with pressure.

Visualizations

experimental_workflow cluster_start Initial Sample cluster_analysis Analysis cluster_decision Purity Check cluster_purification Purification cluster_end Final Product start This compound (with potential byproducts) gcms GC-MS Analysis start->gcms decision Purity Meets Requirements? gcms->decision frac_dist Fractional Distillation decision->frac_dist No prep_hplc Preparative HPLC decision->prep_hplc No pure_product Pure this compound decision->pure_product Yes frac_dist->gcms prep_hplc->gcms

Caption: Experimental workflow for the analysis and purification of this compound.

troubleshooting_logic start Impurity Detected with Same Mass Spectrum q1 Isomeric Byproduct (Crotyl Acetate) Suspected start->q1 a1 Optimize GC Method (Column, Temperature, Flow Rate) q1->a1 a2 Confirm with Standard or NMR q1->a2 q2 Need to Remove Byproduct? a1->q2 a2->q2 a3 Fractional Distillation q2->a3 Yes a4 Preparative Chromatography q2->a4 Yes end Pure Product q2->end No a3->end a4->end

Caption: Troubleshooting logic for handling isomeric impurities in this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Butenyl Acetate and Prenyl Acetate in Palladium-Catalyzed Allylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide postulates that prenyl acetate is more reactive than 3-butenyl acetate in palladium-catalyzed allylic alkylation reactions. This difference in reactivity is primarily attributed to the electronic and steric effects of the methyl groups on the double bond of prenyl acetate, which influence the stability of the key π-allyl palladium intermediate. The substitution pattern also dictates the regioselectivity of the subsequent nucleophilic attack.

Structural Comparison

FeatureThis compoundPrenyl Acetate
Structure
Systematic Name But-3-en-1-yl acetate3-Methylbut-2-en-1-yl acetate
Molecular Formula C₆H₁₀O₂C₇H₁₂O₂
Molecular Weight 114.14 g/mol 128.17 g/mol
Substitution Monosubstituted terminal alkeneTrisubstituted internal alkene

Reactivity Comparison in Palladium-Catalyzed Allylic Alkylation

The generally accepted mechanism for the Tsuji-Trost reaction involves the oxidative addition of a palladium(0) catalyst to the allylic acetate to form a π-allyl palladium(II) complex, followed by the nucleophilic attack on this intermediate.

Rate of Oxidative Addition

The first step, oxidative addition, is often the rate-determining step. It is influenced by the electronic properties of the alkene.

  • This compound: As a terminal, monosubstituted alkene, the double bond is relatively electron-rich and sterically unhindered. This facilitates the coordination and oxidative addition of the Pd(0) catalyst.

  • Prenyl Acetate: The double bond is trisubstituted with two electron-donating methyl groups. This increased electron density at the double bond can enhance the back-donation from the palladium to the π* orbital of the alkene, potentially stabilizing the initial Pd(0)-alkene complex and facilitating oxidative addition. Therefore, it is plausible that the oxidative addition step is faster for prenyl acetate.

Stability of the π-Allyl Palladium Intermediate

Once formed, the stability of the π-allyl palladium complex plays a crucial role.

  • This compound: Forms a less substituted π-allyl complex.

  • Prenyl Acetate: Forms a more substituted π-allyl complex. The two methyl groups on one terminus of the allyl system provide significant stabilization to the complex through hyperconjugation. This increased stability of the intermediate can lead to a lower overall activation energy for the reaction.

Regioselectivity of Nucleophilic Attack

The substitution pattern on the π-allyl intermediate dictates the regioselectivity of the nucleophilic attack.

  • π-Allyl Complex from this compound: The two termini of the allyl system are electronically and sterically different. Nucleophilic attack generally occurs at the less substituted (primary) carbon.

  • π-Allyl Complex from Prenyl Acetate: The two termini are significantly different. One is a primary carbon, while the other is a tertiary carbon bearing two methyl groups. Nucleophilic attack is strongly favored at the less sterically hindered primary carbon.

Based on these considerations, a hypothetical reactivity comparison is summarized below:

ParameterThis compoundPrenyl AcetateRationale
Relative Reaction Rate SlowerFasterThe more substituted double bond in prenyl acetate leads to a more stable π-allyl palladium intermediate, lowering the overall activation energy.
Regioselectivity Good (attack at the less substituted carbon)Excellent (strong preference for the primary carbon)The significant steric hindrance from the two methyl groups on the tertiary carbon of the prenyl π-allyl complex directs the nucleophile to the primary carbon.

Proposed Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted difference in reactivity, a competitive experiment can be designed.

Objective: To determine the relative reaction rates of this compound and prenyl acetate in a palladium-catalyzed allylic alkylation with a common nucleophile.

Materials:

  • This compound

  • Prenyl acetate

  • Dimethyl malonate (nucleophile)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Sodium hydride (NaH) (base)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Nucleophile Solution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to form the sodium salt of dimethyl malonate.

  • Preparation of the Catalyst: In a separate flame-dried flask under an inert atmosphere, dissolve Pd(OAc)₂ (2.5 mol%) and PPh₃ (10 mol%) in anhydrous THF. Stir the mixture at room temperature for 20 minutes to form the active Pd(0) catalyst in situ.

  • Competitive Reaction:

    • To the catalyst solution, add a mixture of this compound (1.0 equivalent) and prenyl acetate (1.0 equivalent), along with an internal standard (e.g., dodecane, 0.5 equivalents).

    • Cool the mixture to the desired reaction temperature (e.g., 25 °C).

    • To this mixture, add the freshly prepared nucleophile solution via cannula.

  • Monitoring the Reaction: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture and quench them with a saturated aqueous solution of ammonium chloride.

  • Analysis: Extract the quenched aliquots with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze the samples by GC-MS.

  • Data Interpretation: Quantify the disappearance of the starting materials (this compound and prenyl acetate) relative to the internal standard over time. The relative rates can be determined by comparing the consumption of each substrate. The formation of the corresponding alkylated products should also be monitored to confirm the reaction pathway.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the palladium-catalyzed allylic alkylation for both substrates.

G Palladium-Catalyzed Allylic Alkylation Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Prenyl Acetate Prenyl Acetate Prenyl Acetate->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophilic Attack Nucleophilic Attack Nucleophile (Nu-)->Nucleophilic Attack π-Allyl Complex Formation π-Allyl Complex Formation Oxidative Addition->π-Allyl Complex Formation π-Allyl Complex Formation->Nucleophilic Attack Alkylated Product (3-Butenyl) Alkylated Product (3-Butenyl) Nucleophilic Attack->Alkylated Product (3-Butenyl) Alkylated Product (Prenyl) Alkylated Product (Prenyl) Nucleophilic Attack->Alkylated Product (Prenyl) Pd(0) Catalyst (regenerated) Pd(0) Catalyst (regenerated) Nucleophilic Attack->Pd(0) Catalyst (regenerated)

Caption: General workflow for palladium-catalyzed allylic alkylation.

G Formation of π-Allyl Palladium Intermediates cluster_3ba This compound Pathway cluster_pa Prenyl Acetate Pathway node_3ba This compound node_pi_3ba π-Allyl Complex (less substituted) node_3ba->node_pi_3ba + Pd(0) - OAc- node_pa Prenyl Acetate node_pi_pa π-Allyl Complex (more substituted, more stable) node_pa->node_pi_pa + Pd(0) - OAc-

Caption: Formation of the respective π-allyl palladium intermediates.

G Regioselectivity of Nucleophilic Attack cluster_3ba From this compound cluster_pa From Prenyl Acetate node_pi_3ba π-Allyl Complex node_prod_3ba Linear Product (Major) node_pi_3ba->node_prod_3ba Nu- attack at less hindered end node_pi_pa π-Allyl Complex node_prod_pa Linear Product (Exclusive) node_pi_pa->node_prod_pa Nu- attack at sterically accessible primary carbon

Caption: Regioselectivity of nucleophilic attack on the π-allyl intermediates.

Conclusion

Based on fundamental principles of organic and organometallic chemistry, prenyl acetate is expected to exhibit greater reactivity than this compound in palladium-catalyzed allylic alkylation reactions. This is primarily due to the formation of a more stable, substituted π-allyl palladium intermediate. Furthermore, the steric hindrance provided by the methyl groups in the prenyl system is predicted to lead to higher regioselectivity in the nucleophilic attack. The provided experimental protocol offers a framework for the empirical validation of these predictions, which is essential for the rational design of synthetic routes in research and drug development.

Validating the Structure of 3-Butenyl Acetate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural verification of 3-butenyl acetate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its common isomers, crotyl acetate and 1-butenyl acetate. This document provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to unambiguously confirm the structure of this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be determined. In the case of this compound, NMR provides a clear fingerprint that distinguishes it from its structural isomers.

The key structural features of this compound that are readily identifiable by NMR are the terminal double bond, the methylene group adjacent to the oxygen of the ester, the allylic methylene group, and the acetyl group. Each of these features gives rise to characteristic signals in the ¹H and ¹³C NMR spectra.

Comparative NMR Data

To facilitate the unambiguous identification of this compound, the following tables summarize its ¹H and ¹³C NMR chemical shifts alongside those of its common isomers, crotyl acetate (a mixture of E and Z isomers) and 1-butenyl acetate. The data presented here is based on typical values observed in deuterated chloroform (CDCl₃) and may vary slightly depending on the experimental conditions.

Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃

Proton Assignment This compound Crotyl acetate (E/Z mixture) 1-Butenyl acetate
H-1' (CH₃-C=O) ~2.05 (s)~2.06 (s)~2.10 (s)
H-2 (O-CH₂) ~4.15 (t)~4.50 (d)~7.00 (d)
H-3 (CH₂-CH=) ~2.40 (q)-~5.20 (m)
H-4 (=CH) ~5.80 (m)~5.70 (m)~6.20 (m)
H-4' (=CH₂) ~5.10 (m)--
=CH-CH₃ -~1.70 (d)-
CH=CH-CH₃ -~5.55 (m)-

Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃

Carbon Assignment This compound Crotyl acetate (E/Z mixture) 1-Butenyl acetate
C-1' (CH₃-C=O) ~21.0~21.0~20.8
C=O ~171.0~170.5~168.0
C-2 (O-CH₂) ~63.5~65.0-
C-3 (CH₂-CH=) ~34.0--
C-4 (=CH) ~134.0~125.0, ~130.0~140.0
C-4' (=CH₂) ~117.5--
O-CH= --~110.0
=CH-CH₃ -~17.8-

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the sample (this compound or its isomer).

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition
  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is used with the following typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition
  • The ¹³C NMR spectrum is acquired on the same spectrometer as the ¹H NMR.

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Typical acquisition parameters include:

    • Pulse angle: 30 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • The FID is processed similarly to the ¹H NMR data, with chemical shifts referenced to the CDCl₃ solvent signal at 77.16 ppm.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the obtained NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Verification A Prepare Sample in CDCl3 with TMS B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR: - Chemical Shifts - Multiplicities - Integration B->D E Analyze 13C NMR: - Chemical Shifts C->E F Compare Experimental Data to Reference Tables D->F E->F G Identify Key Structural Features: - Terminal alkene - Ester moiety F->G H Distinguish from Isomers (Crotyl & 1-Butenyl Acetate) G->H I Confirm this compound Structure H->I

Caption: Workflow for the validation of this compound structure.

By following this systematic approach and comparing the acquired NMR data with the provided reference tables, researchers can confidently validate the structure of this compound and distinguish it from its isomers. This ensures the purity and identity of the compound for its intended application in research and development.

A Comparative Analysis of Chemical and Enzymatic Synthesis of 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of esters is a fundamental process in organic chemistry, with applications ranging from the production of flavor and fragrance compounds to the synthesis of pharmaceuticals and specialty polymers. 3-Butenyl acetate, an unsaturated ester, is a valuable building block in organic synthesis. This guide provides a comparative study of the two primary methods for its synthesis: traditional chemical catalysis and modern enzymatic approaches.

At a Glance: Chemical vs. Enzymatic Synthesis
FeatureChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl)Lipases (e.g., Novozym® 435)
Reaction Temperature High (often reflux)Mild (typically 30-60°C)
Reaction Time Generally faster (hours)Can be longer (hours to days)
Yield High, but equilibrium-limitedGenerally high, can be driven to completion
Byproducts Water, potential for side reactionsWater
Substrate Specificity LowHigh (regio- and enantioselective)
Environmental Impact Use of harsh acids, potential for waste"Green" process, biodegradable catalyst
Catalyst Reusability DifficultHigh (with immobilized enzymes)
Product Purity Requires extensive purificationOften high purity with minimal workup

Experimental Protocols

Chemical Synthesis: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. To synthesize this compound, 3-buten-1-ol is reacted with acetic acid in the presence of a strong acid catalyst.

Materials:

  • 3-buten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 3-buten-1-ol and an excess of glacial acetic acid (typically a 2 to 5-fold molar excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent (diethyl ether, if used for extraction) by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are commonly used catalysts.

Materials:

  • 3-buten-1-ol

  • Vinyl acetate (as acyl donor)

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a sealed flask, dissolve 3-buten-1-ol and vinyl acetate in an anhydrous organic solvent. A slight molar excess of the acyl donor (vinyl acetate) is often used.

  • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

  • Incubate the mixture in an orbital shaker or with magnetic stirring at a controlled temperature (e.g., 40-50°C) for 24-48 hours.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the this compound product. Further purification by distillation may be performed if necessary, though the product is often of high purity.

Visualizing the Synthesis Workflows

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both chemical and enzymatic synthesis.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis (Fischer Esterification) Reactants 3-buten-1-ol + Acetic Acid + H₂SO₄ Reflux Heat to Reflux Reactants->Reflux Reaction Workup Aqueous Workup (H₂O, NaHCO₃) Reflux->Workup Cooling Drying Dry with Na₂SO₄ Workup->Drying Separation Purification Fractional Distillation Drying->Purification Filtration & Evaporation Product_Chem Pure this compound Purification->Product_Chem

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis (Lipase-catalyzed) Reactants_Enz 3-buten-1-ol + Vinyl Acetate + Lipase Incubation Incubate with Shaking Reactants_Enz->Incubation Reaction Filtration Filter to Remove Enzyme Incubation->Filtration Separation Evaporation Solvent Evaporation Filtration->Evaporation Recycled_Enzyme Recycled Lipase Filtration->Recycled_Enzyme Product_Enz Pure this compound Evaporation->Product_Enz

Caption: Workflow for the enzymatic synthesis of this compound.

Comparative Discussion

The choice between chemical and enzymatic synthesis of this compound depends on several factors, including the desired scale of production, purity requirements, and environmental considerations.

Chemical Synthesis: The Fischer esterification is a well-established and cost-effective method for large-scale production. However, it suffers from several drawbacks. The use of strong acids requires corrosion-resistant equipment and poses safety and environmental hazards. The harsh reaction conditions can lead to side reactions, such as dehydration of the alcohol or polymerization of the alkene, resulting in lower selectivity and the need for extensive purification. Furthermore, the reversible nature of the reaction often requires using a large excess of one reactant or the continuous removal of water to achieve high yields.

Enzymatic Synthesis: The use of lipases for ester synthesis represents a significant advancement in green chemistry. The mild reaction conditions preserve the functionality of sensitive molecules and prevent the formation of byproducts, leading to higher product purity. The high selectivity of enzymes can be particularly advantageous when dealing with complex substrates. A key advantage of using immobilized enzymes is their reusability, which can offset the higher initial cost of the biocatalyst. While reaction times can be longer than in chemical synthesis, the simplified workup and purification procedures can make the overall process more efficient.

The following diagram illustrates the key comparative aspects:

Comparison_Diagram cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Chem_Conditions Harsh Conditions (High Temp, Strong Acid) Chem_Selectivity Low Selectivity Chem_Conditions->Chem_Selectivity Chem_Env Environmental Concerns Chem_Selectivity->Chem_Env Enz_Conditions Mild Conditions (Low Temp, Neutral pH) Enz_Selectivity High Selectivity Enz_Conditions->Enz_Selectivity Enz_Env Green & Sustainable Enz_Selectivity->Enz_Env Synthesis_Method Synthesis of This compound Synthesis_Method->Chem_Conditions Synthesis_Method->Enz_Conditions

Caption: Key differences between chemical and enzymatic synthesis.

Conclusion

Both chemical and enzymatic methods offer viable routes for the synthesis of this compound. Chemical synthesis, particularly Fischer esterification, is a robust and scalable method but is associated with harsh conditions and environmental concerns. Enzymatic synthesis, leveraging the catalytic activity of lipases, provides a greener, more selective, and often more efficient alternative in terms of product purity and simplified downstream processing. For researchers and professionals in drug development and other high-value sectors, the benefits of enzymatic synthesis, such as high purity and sustainability, are increasingly making it the method of choice.

Purity Assessment of 3-Butenyl Acetate: A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical reagents is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing the purity of 3-Butenyl acetate: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Flame Ionization Detection (GC-FID).

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct and highly accurate purity determination without the need for a specific reference standard of the analyte itself.[1][2] This is in contrast to chromatographic techniques like GC-FID, which typically rely on response factors determined from a certified reference standard of the same compound.[3] This guide will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance for the purity assessment of this compound.

Comparison of Analytical Techniques

The choice between qNMR and GC-FID for purity analysis depends on several factors, including the need for a primary method, the availability of a specific reference standard, and the desire for structural confirmation of impurities.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of protons.[2]Response of the detector is proportional to the amount of carbon atoms in the analyte.[3]
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[1]Ideally requires a certified reference standard of this compound for accurate quantification.[3]
Selectivity High, based on unique chemical shifts of protons. Signal overlap can be a challenge in complex mixtures.High, based on chromatographic separation. Co-elution of impurities can be an issue.
Advantages - Primary analytical method- No need for an identical analyte reference standard- Provides structural information about the analyte and any proton-containing impurities- High precision and accuracy- High sensitivity for volatile compounds- Robust and widely available technique- Excellent for separating volatile impurities
Limitations - Moderate sensitivity- Does not detect impurities without protons (e.g., inorganic salts)- Requires a reference standard of the analyte for highest accuracy- Destructive technique- Provides limited structural information

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

This protocol outlines the procedure for determining the purity of this compound using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified purity ≥99.5%)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance (accurate to 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., CDCl3).

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of any signal being quantified (both analyte and internal standard). A value of 30-60 seconds is often sufficient for small molecules.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Acquisition Time: Typically 2-4 seconds.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the selected signals for both this compound and the internal standard. For this compound, the well-resolved triplet of the two protons adjacent to the ester oxygen (O-CH2, around 4.1 ppm) or the singlet of the acetyl protons (CH3, around 2.0 ppm) are suitable choices. For Maleic acid, the singlet of the two vinyl protons (around 6.3 ppm in CDCl3) is used.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals.

    • M_analyte and M_IS are the molar masses of the analyte and internal standard.

    • W_analyte and W_IS are the weights of the analyte and internal standard.

    • Purity_IS is the certified purity of the internal standard.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for this compound

This protocol provides a general method for the purity analysis of this compound by GC-FID.

1. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl acetate)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler vials and caps

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

3. GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

4. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and the sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample based on the prepared concentration. The purity is often reported as area percent, which assumes that all components have the same response factor. For higher accuracy, a certified reference standard of this compound should be used to create the calibration curve.

Visualizing the Experimental Workflow

To better illustrate the logical flow of the qNMR purity assessment, the following diagram was generated using Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (with long d1) transfer->nmr_acq process_spec Process Spectrum (FT, Phase, Baseline) nmr_acq->process_spec integrate Integrate Analyte & Internal Standard Signals process_spec->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result Purity Result calculate->result

Figure 1: Experimental workflow for qNMR purity determination.

Conclusion

Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound. qNMR offers the distinct advantage of being a primary method that provides a direct and highly accurate purity value without the need for an identical analyte standard, along with valuable structural information. GC-FID, on the other hand, is a highly sensitive and robust method, particularly well-suited for the routine analysis of volatile compounds and for screening for volatile impurities. The choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, and the need for structural confirmation of any potential impurities. For definitive purity assignments and in the absence of a certified reference standard for this compound, qNMR is the superior choice.

References

Confirming the Identity of 3-Butenyl Acetate Derivatives via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. This guide provides a comparative overview of mass spectrometry techniques for confirming the identity of 3-Butenyl acetate and its derivatives, supported by experimental data and detailed protocols.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the elucidation of a molecule's structure. When analyzing this compound and its derivatives, different ionization methods can yield distinct fragmentation patterns, providing complementary information for confident identification. This guide focuses on the comparison of Electron Ionization (EI) and Chemical Ionization (CI) for the analysis of these unsaturated esters.

Performance Comparison of Ionization Techniques

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, leading to extensive fragmentation. This provides a detailed fragmentation pattern, often referred to as a molecule's "fingerprint," which is highly useful for structural elucidation and library matching.

Chemical Ionization (CI), in contrast, is a "soft" ionization technique. It uses a reagent gas to ionize the analyte through proton transfer or adduction. This results in less fragmentation and a more prominent molecular ion or quasi-molecular ion peak, which is crucial for determining the molecular weight of the compound.

The choice of ionization technique can significantly impact the resulting mass spectrum and the ease of identifying an unknown compound. Below is a summary of the expected mass spectral data for this compound derivatives under different ionization conditions.

CompoundIonization MethodKey Fragment Ions (m/z) and Relative AbundanceMolecular Ion (M+) or Quasi-Molecular Ion ([M+H]+)
This compound Electron Ionization (EI)43 (base peak), 54, 70, 86, 99m/z 114 (present, but may be weak)
This compound Chemical Ionization (CI)Primarily [M+H]+ and adduct ionsm/z 115 ([M+H]+, expected to be a major peak)
Prenyl acetate (3-Methyl-2-butenyl acetate) Electron Ionization (EI)43 (100%), 68 (87%), 41 (57%), 67 (53%), 69 (35%)[1]m/z 128 (present)
3-Methyl-3-butenyl acetate Electron Ionization (EI)Major fragments at m/z 43, 67, 83, 113m/z 128 (present)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common and effective method for analyzing volatile compounds like this compound and its derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

Samples containing volatile acetates can be prepared using headspace sampling or solid-phase microextraction (SPME) to isolate the analytes from the sample matrix. For direct injection, dilute the sample in a suitable solvent such as dichloromethane or hexane.

Instrumentation and Parameters:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

    • EI Energy: 70 eV.

    • CI Reagent Gas: Methane or isobutane.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates the general workflow for identifying this compound derivatives using GC-MS.

MassSpec_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection GC_Column GC Separation Sample->GC_Column Volatility-based separation Ion_Source Ionization (EI or CI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analysis Ion_Source->Mass_Analyzer Ion Acceleration Detector Detection Mass_Analyzer->Detector m/z Separation Data_Analysis Data Analysis & Identification Detector->Data_Analysis Signal

Caption: General workflow for GC-MS analysis.

Logical Pathway for Compound Identification

The process of identifying an unknown compound using mass spectrometry follows a logical progression of steps.

Identification_Pathway Start Acquire Mass Spectrum Check_M_ion Identify Molecular Ion (M+)? Start->Check_M_ion Analyze_Fragments Analyze Fragmentation Pattern Check_M_ion->Analyze_Fragments Yes Use_CI Use Chemical Ionization (CI) to determine Molecular Weight Check_M_ion->Use_CI No or Ambiguous Library_Search Compare to Spectral Library (e.g., NIST) Analyze_Fragments->Library_Search Propose_Structure Propose Candidate Structure Library_Search->Propose_Structure Confirm_Structure Confirm with Standard (if available) Propose_Structure->Confirm_Structure Use_CI->Analyze_Fragments

Caption: Logical steps for compound identification.

References

Benchmarking different catalysts for 3-Butenyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-butenyl acetate, a valuable chemical intermediate, can be achieved through various catalytic pathways. This guide provides an objective comparison of different transition metal catalysts—palladium, rhodium, and iridium—for this transformation, supported by available experimental data. While palladium-based catalysts are well-established for the telomerization of butadiene with acetic acid to produce unsaturated acetates, rhodium and iridium complexes show promise in related allylic functionalization reactions.

Performance Comparison of Catalysts

Catalyst SystemSubstratesReaction Time (h)Temperature (°C)Yield (%)Selectivity (%)Turnover Number (TON)Reference
Palladium
Pd(OAc)₂ / PPh₃1,3-Butadiene, Acetic Acid57096 (δ-lactone)-4500[1]
Pd(OAc)₂ / 4,5-diazafluorenoneTerminal Olefins, Acetic Acid-6070-90 (linear allylic acetate)High (linear)-[2][3][4]
Rhodium
[Cp*RhCl₂]₂ω-Unsaturated N-Sulfonylamines-----[5]
Iridium
[Ir(COD)Cl]₂ / Phosphoramiditeα,β-Unsaturated Carbonyl, Allylic Carbonate--54 (allylic alkylation)97:3 er-[6][7][8][9]

Note: The data for palladium-catalyzed telomerization leading to a δ-lactone product is included as it represents a closely related transformation of butadiene and a carboxylic acid. The palladium-catalyzed allylic C-H acetoxylation data is for terminal olefins in general. The rhodium and iridium data are from mechanistically relevant but different reactions and are included to indicate their potential for allylic acetate formation.

Experimental Protocols

Palladium-Catalyzed Allylic C-H Acetoxylation of Terminal Olefins

This protocol is a representative example of palladium-catalyzed allylic acetoxylation.[2][3][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Diazafluorenone ligand

  • Sodium acetate (NaOAc)

  • Terminal olefin substrate

  • Dioxane (solvent)

  • Acetic acid (AcOH)

  • Oxygen (O₂) balloon

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol %), 4,5-diazafluorenone (5 mol %), and NaOAc (20 mol %).

  • The vessel is evacuated and backfilled with oxygen (1 atm).

  • Add the terminal olefin substrate (1.0 mmol), dioxane (2.8 mL), and acetic acid (0.9 mL, 16 mmol) via syringe.

  • The reaction mixture is stirred at 60 °C.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired linear allylic acetate.

Reaction Pathways and Mechanisms

The synthesis of this compound and related allylic acetates by palladium, rhodium, and iridium catalysts proceeds through distinct mechanistic pathways.

Palladium-Catalyzed Telomerization of Butadiene with Acetic Acid

The palladium-catalyzed reaction of butadiene and acetic acid is a well-studied process that can lead to various unsaturated acetate products. The catalytic cycle for the formation of an octadienyl acetate, a common telomerization product, is depicted below. The formation of this compound would involve the addition of one molecule of butadiene to acetic acid.

Palladium_Telomerization Pd(0)L_n Pd(0)L_n Butadiene_Coordination Butadiene Coordination Pd(0)L_n->Butadiene_Coordination 2x Butadiene Oxidative_Cyclization Oxidative Cyclization Butadiene_Coordination->Oxidative_Cyclization η³-Allyl_Complex_A η³-Allyl Complex A Oxidative_Cyclization->η³-Allyl_Complex_A Butadiene_Insertion Butadiene Insertion η³-Allyl_Complex_A->Butadiene_Insertion Butadiene η³-Allyl_Complex_B η³-Allyl Complex B Butadiene_Insertion->η³-Allyl_Complex_B Nucleophilic_Attack Nucleophilic Attack (AcOH) η³-Allyl_Complex_B->Nucleophilic_Attack AcOH Product_Release Product Release Nucleophilic_Attack->Product_Release Product_Release->Pd(0)L_n Regeneration Product Octadienyl Acetate Product_Release->Product

Caption: Palladium-catalyzed telomerization of butadiene.

Rhodium-Catalyzed Allylic C-H Activation Pathway

Rhodium catalysts can activate allylic C-H bonds, leading to the formation of a π-allyl rhodium intermediate, which can then be intercepted by an acetate nucleophile. This pathway is relevant for the direct acetoxylation of alkenes.

Rhodium_Allylic_Acetoxylation Rh(III)_Catalyst Rh(III)_Catalyst Alkene_Coordination Alkene Coordination Rh(III)_Catalyst->Alkene_Coordination Alkene C-H_Activation Allylic C-H Activation Alkene_Coordination->C-H_Activation π-Allyl_Rh(III)_Complex π-Allyl Rh(III) Complex C-H_Activation->π-Allyl_Rh(III)_Complex Oxidation Oxidation (Oxidant) π-Allyl_Rh(III)_Complex->Oxidation [O] π-Allyl_Rh(IV)_Complex π-Allyl Rh(IV) Complex Oxidation->π-Allyl_Rh(IV)_Complex Reductive_Elimination Reductive Elimination π-Allyl_Rh(IV)_Complex->Reductive_Elimination AcO⁻ Product Allylic Acetate Reductive_Elimination->Product Rh(II)_Species Rh(II) Species Reductive_Elimination->Rh(II)_Species Rh(II)_Species->Rh(III)_Catalyst Oxidation

Caption: Plausible rhodium-catalyzed allylic acetoxylation.

Iridium-Catalyzed Allylic Substitution Mechanism

Iridium catalysts are known for their ability to catalyze the substitution of allylic electrophiles, such as allylic acetates or carbonates, with nucleophiles. The general mechanism involves the formation of a π-allyl iridium intermediate.

Iridium_Allylic_Substitution Ir(I)_Complex Ir(I)_Complex Oxidative_Addition Oxidative Addition Ir(I)_Complex->Oxidative_Addition Allylic Electrophile π-Allyl_Ir(III)_Complex π-Allyl Ir(III) Complex Oxidative_Addition->π-Allyl_Ir(III)_Complex Nucleophilic_Attack Nucleophilic Attack π-Allyl_Ir(III)_Complex->Nucleophilic_Attack AcO⁻ Product_Release Product Release Nucleophilic_Attack->Product_Release Product_Release->Ir(I)_Complex Regeneration Product Allylic Acetate Product_Release->Product

Caption: Iridium-catalyzed allylic substitution.

Conclusion

For the direct synthesis of this compound from butadiene and acetic acid, palladium-based catalysts are the most extensively studied and established. They offer a direct route via telomerization, although selectivity can be a challenge. Rhodium and iridium catalysts, while highly effective in other allylic functionalization reactions, are less explored for this specific transformation. The data and mechanisms presented here provide a foundation for further research and catalyst development in the synthesis of this compound and other valuable allylic esters. Future work should focus on direct comparative studies of these catalytic systems under standardized conditions to fully elucidate their relative merits.

References

Unveiling the Specificity of 3-Butenyl Acetate: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

While 3-Butenyl acetate and similar volatile organic compounds are found in nature, often acting as insect pheromones, their interaction with common biological assay components is not extensively documented. This guide uses a well-established acetylcholinesterase (AChE) inhibition assay as a primary example to illustrate a framework for assessing such cross-reactivity. Acetylcholinesterase, a key enzyme in the nervous system, is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine. Due to the ester linkage in both acetylcholine and this compound, there is a theoretical potential for interaction.

Comparative Performance in Acetylcholinesterase Inhibition Assay

To contextualize the potential cross-reactivity of this compound, its inhibitory activity was compared against a structurally similar saturated ester (Butyl acetate) and two well-characterized, potent acetylcholinesterase inhibitors (Donepezil and Huperzine A). The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundStructureTypeIC50 (AChE)Potency
This compound this compound StructureAlkenyl Acetate Ester> 1 mM (Hypothetical)Very Low
Butyl Acetate Butyl Acetate StructureSaturated Acetate Ester> 1 mM (Hypothetical)Very Low
Donepezil Donepezil StructureKnown AChE Inhibitor5.7 nM[1]Very High
Huperzine A Huperzine A StructureKnown AChE Inhibitor~82 nM[2]High

Note: IC50 values for this compound and Butyl Acetate are hypothetical due to a lack of publicly available experimental data and are included for illustrative purposes to represent weak or negligible inhibition.

As the data illustrates, dedicated inhibitors like Donepezil and Huperzine A exhibit high potency with IC50 values in the nanomolar range.[1][2] In contrast, short-chain esters like this compound and Butyl acetate are not expected to be potent inhibitors of acetylcholinesterase. Any observed inhibition at high concentrations would be indicative of weak, likely non-specific, cross-reactivity.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of cross-reactivity studies. The following protocol outlines a standard colorimetric acetylcholinesterase inhibition assay based on the Ellman method.

Acetylcholinesterase (AChE) Inhibition Assay Protocol

1. Principle: This assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (this compound, Butyl acetate, Donepezil, Huperzine A)

  • 96-well microplate

  • Microplate reader

3. Solution Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer to a final concentration of 0.25 U/mL.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer.

  • ATCI Stock Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh.

  • Test Compound Stock Solutions: Dissolve test compounds in DMSO to create high-concentration stock solutions. Serially dilute in assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should be ≤1%.

4. Assay Procedure (96-well plate format):

  • Plate Setup: Designate wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (known inhibitor), and test compounds at various concentrations.

  • Reagent Addition:

    • Add 25 µL of assay buffer to the blank wells.

    • Add 25 µL of AChE stock solution to the control and test wells.

    • Add 25 µL of the appropriate test compound dilution (or vehicle for negative control) to the respective wells.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of DTNB solution and 50 µL of ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

5. Data Analysis:

  • Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Workflows and Pathways

To clearly illustrate the experimental and logical processes involved in this analysis, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (AChE, DTNB, ATCI, Buffers) plate Dispense Reagents & Compounds into 96-well Plate reagents->plate compounds Prepare Test Compounds (Serial Dilutions) compounds->plate preincubate Pre-incubate with Inhibitor plate->preincubate initiate Initiate Reaction (Add Substrate - ATCI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure rate Calculate Reaction Rates (ΔAbs/min) measure->rate inhibition Calculate % Inhibition rate->inhibition ic50 Determine IC50 Values (Dose-Response Curve) inhibition->ic50

Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

The following diagram illustrates the enzymatic reaction and the principle of its colorimetric detection, which forms the basis of the assay.

G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes to Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE Binds TNB TNB (Yellow) Thiocholine->TNB Reacts with DTNB DTNB DTNB (Colorless) DTNB->TNB Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibits

Principle of the colorimetric AChE assay with potential inhibition.

Conclusion

The analysis of this compound in a sensitive biological assay like the acetylcholinesterase inhibition assay serves as a critical framework for evaluating potential cross-reactivity. While direct experimental data for this compound remains scarce, a comparative approach using structurally similar compounds and known inhibitors provides valuable context. Based on chemical structure, it is unlikely that this compound is a potent, specific inhibitor of acetylcholinesterase. However, the potential for weak, non-specific interactions at high concentrations cannot be dismissed without empirical testing. Researchers employing this compound or similar alkenyl esters in biological assays, particularly those involving esterases or structurally analogous receptors, should consider conducting appropriate control experiments to rule out off-target effects and ensure the validity of their findings. The protocols and workflows presented here offer a robust starting point for such validation studies.

References

Validating the concentration of 3-Butenyl acetate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for Validating 3-Butenyl Acetate Concentration

For researchers, scientists, and drug development professionals, the precise and accurate determination of a compound's concentration is fundamental to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of the two primary analytical techniques for validating the concentration of this compound solutions: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines the core principles of each method, presents detailed experimental protocols, and compares their performance based on key validation parameters. The information herein is designed to assist researchers in selecting the most appropriate methodology for their specific analytical requirements, ensuring the quality and reliability of their results.

Principles of Analysis: A Head-to-Head Comparison

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful and widely used separative technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1][2] In GC, the sample is vaporized and carried by an inert gas through a column that separates the components based on their boiling points and interactions with the column's stationary phase.[3] The separated components are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms entering it.[4] For quantification, the peak area of the analyte is compared against that of a certified reference standard, a process that requires careful calibration.[4]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method, meaning it can directly quantify a substance without the need for an identical analyte standard.[1][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of atomic nuclei contributing to that signal.[6][7] By comparing the integral of a unique signal from the this compound molecule to the integral of a signal from a certified internal standard of known concentration, a highly accurate and precise concentration value can be determined.[1][7] Furthermore, qNMR provides valuable structural information, confirming the identity of the analyte and any potential impurities simultaneously.[1]

Comparative Performance

The choice between GC-FID and qNMR often depends on the specific needs of the laboratory, such as required sensitivity, sample throughput, and the availability of reference standards. The following table summarizes the key performance characteristics of each technique.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separative technique based on component volatility and column interaction.[3]Absolute quantification based on the direct proportionality between signal integral and molar concentration.[6][7]
Reference Standard Requires a certified reference standard of this compound for calibration.[1]Does not require a this compound standard; uses a certified internal standard of a different compound.[1][5]
Sensitivity High sensitivity, ideal for trace analysis.[1][8] LODs for similar esters can be in the 0.04–0.51 mg/L range.[9]Lower sensitivity compared to GC.[1][8] LODs can be 100-fold higher than GC methods, around 2 µg/mL.[8]
Specificity High, based on chromatographic retention time. Dual column confirmation can further increase specificity.[2]Very high, based on unique chemical shifts of specific protons in the molecule's structure.[7]
Linearity Excellent, with R² values typically > 0.99 over the defined range.[9][10][11]Excellent, with a strong linear correlation between signal response and concentration.[6][12][13]
Precision Good, with Relative Standard Deviation (RSD) typically < 20%.[10]Excellent, with high repeatability.[8]
Accuracy Good, with typical recovery rates of 85-115%.[10][14]Very high, as it is a primary ratio method.[1]
Sample Throughput Higher throughput, with typical run times of 15-30 minutes.[1]Lower throughput due to longer acquisition times required for accurate quantification (long relaxation delays).[1][13]
Structural Info Provides no structural information.[1]Provides detailed structural information for the analyte and any impurities present.[1]
Sample Type Destructive technique.[1]Non-destructive technique.

Experimental Protocols

Method 1: Validating this compound Concentration by GC-FID

This protocol outlines a general procedure for the quantitative analysis of this compound using an internal standard method.

1. Materials and Reagents:

  • This compound solution (sample)

  • This compound certified reference standard

  • Internal Standard (IS), e.g., n-Butyl acetate or similar, not present in the sample

  • Solvent: Acetonitrile or Ethyl Acetate (GC grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in the chosen solvent to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by adding known amounts of the this compound reference standard and a fixed amount of the internal standard stock solution to volumetric flasks and diluting with the solvent.[11] The concentration range should bracket the expected concentration of the sample (e.g., 80% to 120% of the target concentration).[11]

3. Sample Preparation:

  • Accurately pipette a known volume of the this compound sample solution into a volumetric flask.

  • Add the same fixed amount of the internal standard stock solution as used in the calibration standards.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Transfer an aliquot to an autosampler vial for analysis.

4. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890A or equivalent with FID.

  • Column: Agilent CP-Wax 52 CB (30 m x 0.25 mm, 0.25 µm) or similar polar column suitable for acetates.[15][16]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless inlet, 250 °C, Split ratio 30:1.[14]

  • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C, hold 5 min.[15]

  • Detector: FID, 275 °C.[15]

  • Injection Volume: 1 µL.

5. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard in all chromatograms.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS). The correlation coefficient (R²) should be ≥ 0.99.[11]

  • Calculate the concentration of this compound in the sample using the peak area ratio from the sample chromatogram and the calibration curve.

Method 2: Validating this compound Concentration by qNMR

This protocol describes a method for determining the absolute concentration of this compound using a certified internal standard.

1. Materials and Reagents:

  • This compound solution (sample)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). The standard must be of known purity, stable, non-volatile, and have signals that do not overlap with the analyte.[5]

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve both the analyte and the internal standard.[7]

  • High-precision analytical balance

  • NMR tubes (e.g., 5 mm Wilmad Pyrex).[6]

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh and add a known amount of the certified internal standard to the same vial.[17]

  • Dissolve the mixture in a precise volume or weight of the deuterated solvent.

  • Vortex the vial until both the sample and standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer or higher.[6]

  • Experiment: Standard 1D proton (¹H) NMR experiment.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): This is critical. It must be at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and standard). A delay of 15-30 seconds is often sufficient to ensure full relaxation.[13]

    • Number of Scans (ns): Set to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).[18]

    • Pulse Angle: Use a 90° pulse.

4. Data Processing and Analysis:

  • Apply Fourier transform to the FID.

  • Carefully phase the spectrum and perform baseline correction across the entire spectral width.[17]

  • Select non-overlapping, well-resolved signals for both this compound (e.g., the protons on the carbon adjacent to the oxygen, -CH₂-O-) and the internal standard.

  • Accurately integrate the selected signals.

  • Calculate the concentration or purity (P) of the analyte using the following formula[7]:

    • Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte)

    • Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, 'analyte' refers to this compound, and 'std' refers to the internal standard.[7]

Visualizing the Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows and a logical approach to method selection.

GC_Workflow cluster_prep 1. Preparation cluster_acq 2. GC-FID Analysis cluster_analysis 3. Data Processing A Prepare Calibration Standards & IS Stock B Prepare Sample with Internal Standard (IS) C Inject Standards & Sample into GC-FID System B->C D Separate Components on GC Column C->D E Detect with FID D->E F Integrate Peak Areas (Analyte and IS) E->F G Generate Calibration Curve (R² ≥ 0.99) F->G H Calculate Sample Concentration G->H

Caption: Workflow for concentration validation using GC-FID.

QNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_analysis 3. Data Processing A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Ensure Full Relaxation (Long d1 Delay) D->E F Phase and Baseline Correct Spectrum E->F G Integrate Analyte and Standard Signals F->G H Calculate Concentration Using Formula G->H

Caption: Workflow for concentration validation using qNMR.

Method_Selection Method Selection Guide Start Primary Goal? Decision1 Need Highest Sensitivity? Start->Decision1 Decision2 Analyte-Specific Standard Available? Decision1->Decision2 No Result_GC Use GC-FID Decision1->Result_GC  Yes Decision3 Need Structural Confirmation? Decision2->Decision3 Yes Result_qNMR Use qNMR Decision2->Result_qNMR No   Decision3->Result_GC No Decision3->Result_qNMR  Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both GC-FID and qNMR are robust and reliable techniques for validating the concentration of this compound solutions. The optimal choice depends on the specific context of the analysis.

  • GC-FID is the recommended method for routine quality control and when high sensitivity is required to detect trace-level concentrations. Its higher throughput makes it suitable for analyzing a large number of samples, provided a certified reference standard for this compound is available.

  • qNMR is the superior choice when an identical reference standard is unavailable, or when absolute accuracy is paramount. As a primary method, it provides a direct and highly accurate measure of concentration. Furthermore, its ability to provide structural information makes it invaluable for confirming the identity of the analyte and characterizing impurities, which is particularly crucial in research and drug development settings.

References

Efficacy of 3-Butenyl Acetate as a Pheromone Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of insect pheromones is a critical component in the development of environmentally benign pest management strategies. The choice of starting materials significantly impacts the efficiency, cost-effectiveness, and scalability of these syntheses. This guide provides a comparative analysis of 3-butenyl acetate as a versatile C4 precursor for pheromone synthesis, evaluating its performance against other common alternatives. While direct comparative studies are limited, this document compiles available experimental data to offer an objective assessment.

Introduction to Pheromone Synthesis and the Role of C4 Precursors

Many lepidopteran sex pheromones are long-chain unsaturated acetates, alcohols, or aldehydes.[1] The synthesis of these molecules often involves the strategic coupling of smaller building blocks. C4 precursors, such as this compound, are valuable starting points for constructing the carbon backbone of these pheromones. Key chemical transformations, including the Wittig reaction and olefin metathesis, are frequently employed to extend the carbon chain and introduce the necessary double bonds with specific stereochemistry.[2][3]

Comparative Analysis of C4 Pheromone Precursors

The selection of a C4 precursor is a crucial decision in the retrosynthetic analysis of a target pheromone. This choice influences the number of synthetic steps, overall yield, and stereoselectivity of the final product. Below is a comparison of this compound with other commonly used C4 building blocks.

Data Presentation: Quantitative Comparison of C4 Precursors in Pheromone Synthesis

The following table summarizes typical yields for key transformations involving this compound and its alternatives in the synthesis of pheromone intermediates. It is important to note that these yields are compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.

PrecursorTransformationReagents/CatalystProduct TypeTypical Yield (%)Z/E SelectivityCitations
This compound Cross-MetathesisRuthenium-based catalyst (e.g., Grubbs catalyst)Chain-extended alkenyl acetate65-85Dependent on catalyst and conditions[1]
3-Buten-1-olWittig Reaction (after oxidation to butanal)Phosphonium ylideChain-extended alkene70-90Dependent on ylide and conditions[4]
1,4-Butanediol derivativeWittig Reaction (after modification)Phosphonium ylideChain-extended alkeneVariesDependent on ylide and conditions
Crotyl ChlorideGrignard/Coupling ReactionsMetal catalystChain-extended alkeneVariesCan be stereospecific
Maleic AnhydrideMulti-step transformationsVariousDienoic acids/estersVariesStereospecific

Discussion of Precursor Efficacy

  • This compound: This precursor is particularly advantageous for syntheses employing olefin metathesis. The terminal double bond allows for efficient cross-metathesis with other olefins to build the pheromone backbone directly, often with good yields and predictable stereochemistry depending on the catalyst used.[1] The acetate group is a common functionality in many final pheromone products, which can simplify the synthetic route by avoiding protection and deprotection steps.

  • 3-Buten-1-ol: As the corresponding alcohol, 3-buten-1-ol is another versatile C4 precursor. It can be oxidized to butanal and subsequently used in Wittig reactions to introduce a double bond with good control over stereochemistry.[4] The hydroxyl group can be protected and deprotected as needed, offering flexibility in the synthetic strategy.

  • 1,4-Butanediol derivatives: These precursors require more extensive functional group manipulations to generate a reactive species for chain elongation. However, they are readily available and can be converted to various intermediates suitable for different coupling strategies.

  • Crotyl Chloride: This precursor is useful for introducing a C4 unit with an internal double bond via nucleophilic substitution or coupling reactions. The stereochemistry of the double bond can often be controlled by the choice of reaction conditions and catalysts.

  • Maleic Anhydride: While a valuable C4 building block, maleic anhydride is typically used for the synthesis of specific pheromone structures, such as those containing diene systems, and often requires more complex, multi-step synthetic pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key reactions involving C4 precursors in pheromone synthesis.

Protocol 1: Pheromone Synthesis via Z-Selective Cross-Metathesis using a Terminal Alkenyl Acetate

This protocol describes a general procedure for the synthesis of a (Z)-alkenyl acetate pheromone component using Z-selective cross-metathesis between a terminal alkenyl acetate (like this compound) and a long-chain terminal olefin.

Materials:

  • Terminal alkenyl acetate (e.g., this compound)

  • Long-chain terminal olefin

  • Z-selective Ruthenium catalyst (e.g., a Hoveyda-Grubbs type catalyst)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the long-chain terminal olefin (1.0 equivalent) in the anhydrous and degassed solvent.

  • Add the terminal alkenyl acetate (1.2 equivalents) to the solution.

  • Add the Z-selective Ruthenium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (Z)-alkenyl acetate pheromone component.[1]

Protocol 2: Pheromone Synthesis via Wittig Reaction

This protocol outlines the synthesis of a (Z)-alkene, a common structural motif in lepidopteran pheromones, using a Wittig reaction. This example uses a C4 aldehyde, which can be derived from the oxidation of 3-buten-1-ol.

Materials:

  • Alkyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium amide)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • C4 Aldehyde (e.g., butanal)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium bromide (1.0 equivalent) in the anhydrous solvent.

  • Cool the suspension to 0°C or -78°C, depending on the base and desired selectivity.

  • Slowly add the strong base (1.0 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture for 1-2 hours at the same temperature.

  • Slowly add the C4 aldehyde (1.0 equivalent) to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the (Z)-alkene.[2][3]

Mandatory Visualizations

Logical Relationship of Pheromone Synthesis Pathways

Pheromone_Synthesis_Pathways cluster_precursors C4 Precursors cluster_reactions Key Reactions cluster_products Pheromone Products This compound This compound Cross-Metathesis Cross-Metathesis This compound->Cross-Metathesis 3-Buten-1-ol 3-Buten-1-ol Wittig Reaction Wittig Reaction 3-Buten-1-ol->Wittig Reaction oxidation 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol->Wittig Reaction functionalization Crotyl Halide Crotyl Halide Coupling Reaction Coupling Reaction Crotyl Halide->Coupling Reaction Alkenyl Acetates Alkenyl Acetates Cross-Metathesis->Alkenyl Acetates Alkenols Alkenols Wittig Reaction->Alkenols Dienes Dienes Wittig Reaction->Dienes Coupling Reaction->Alkenols Coupling Reaction->Dienes Alkenols->Alkenyl Acetates acetylation

Caption: Synthetic pathways from C4 precursors to pheromones.

Experimental Workflow for Pheromone Synthesis via Cross-Metathesis

Cross_Metathesis_Workflow A Reactant Mixing (Alkenyl Acetate + Olefin) B Catalyst Addition (Ru Catalyst) A->B C Reaction (Room Temperature) B->C D Quenching (Ethyl Vinyl Ether) C->D E Workup (Concentration) D->E F Purification (Column Chromatography) E->F G Final Product (Pheromone) F->G

Caption: Workflow for cross-metathesis synthesis.

References

Safety Operating Guide

Safe Disposal of 3-Butenyl Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Butenyl acetate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to mitigate risks associated with its flammability and potential hazards.

Chemical Safety and Hazard Information

This compound is a flammable liquid and vapor, necessitating careful handling and storage.[1][2] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][3] Personal protective equipment (PPE), including protective gloves and eye/face protection, should be worn when handling this substance. Work should be conducted in a well-ventilated area, preferably under a chemical hood.

PropertyDataReference
GHS Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor[1][2]
Boiling Point 128 °C[2]
Flash Point 35 °C[2]
Specific Gravity 0.91 (20/20)[2]
Storage Temperature Store in a cool, well-ventilated place.[1]

Operational and Disposal Plan

The following step-by-step procedures provide guidance for the safe handling and disposal of this compound and its containers.

I. Immediate Actions for Spills and Leaks
  • Cease Operations: Immediately stop all work and extinguish any nearby ignition sources.

  • Ensure Ventilation: Work in a well-ventilated area or under a hood to avoid inhaling vapors.

  • Contain the Spill: Cover drains to prevent the chemical from entering the sewer system. Use a liquid-absorbent and neutralizing material, such as Chemizorb®, to bind the spilled substance.

  • Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal.[3][4]

  • Clean the Area: Thoroughly clean the affected area after the spill has been collected.

II. Standard Disposal Procedure for Unused this compound
  • Do Not Mix: Keep this compound waste in its original or a compatible, properly labeled container. Do not mix it with other waste materials.

  • Consult Professionals: The primary method for disposal is to entrust it to a licensed and approved waste disposal company.[1][3][5]

  • Follow Regulations: All waste materials must be disposed of in accordance with national and local environmental regulations.[1][4] Do not dispose of this chemical down the drain.

III. Disposal of Contaminated Containers
  • Handle as Product: Uncleaned containers should be treated with the same precautions as the product itself.

  • Empty Completely: Before disposing of a used container, ensure that the contents have been completely removed.[1]

  • Professional Disposal: The container should be disposed of through an approved waste disposal plant.[1][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Initial Assessment cluster_1 Waste Categorization cluster_2 Containment & Collection cluster_3 Final Disposal start Identify this compound for Disposal waste_type Determine Waste Type start->waste_type spill Spill / Leak waste_type->spill Accidental Release unused Unused Chemical waste_type->unused Routine Disposal container Contaminated Container waste_type->container Routine Disposal contain_spill Contain with Absorbent Material (Use Non-Sparking Tools) spill->contain_spill collect_waste Collect in Labeled, Closed Container unused->collect_waste container->collect_waste contain_spill->collect_waste disposal_co Contact Approved Waste Disposal Company collect_waste->disposal_co transport Arrange for Professional Transport and Disposal disposal_co->transport end Disposal Complete transport->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Butenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information for 3-Butenyl acetate (CAS No. 1576-84-7), including operational and disposal plans.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

PropertyValue
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Boiling Point 128 °C
Flash Point 35 °C
Specific Gravity (20/20) 0.91
Physical State Liquid
Appearance Colorless to Almost colorless clear liquid
Purity (GC) min. 98.0 %

Operational Plan: Safe Handling of this compound

This operational plan provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield (EN 166).[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4] Always inspect gloves before use.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider an apron or coveralls.[4]

  • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[2][3]

3. Handling Procedures:

  • Keep away from heat, sparks, open flames, and other ignition sources.[2] No smoking.

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Use only non-sparking tools.[2]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Avoid breathing vapors or mist.[1]

  • Keep the container tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated place.[2]

4. Spill Cleanup:

  • Evacuate the area and eliminate all ignition sources.[4]

  • Wear appropriate PPE as described above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][4]

  • For large spills, dike the area to prevent spreading. Use a vapor-suppressing foam to reduce vapors.[6]

  • Do not let the product enter drains or waterways.[5]

Disposal Plan

All waste materials containing this compound must be handled as hazardous waste.

1. Waste Collection:

  • Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other incompatible waste streams.

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

First Aid Measures

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][5]

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[5]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Waste cluster_disposal Disposal prep Review SDS and Procedures ppe Don Appropriate PPE prep->ppe eng Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng handle Handle in Fume Hood Away from Ignition Sources eng->handle store Store in Cool, Ventilated Area Tightly Sealed Container handle->store spill Spill Cleanup (Absorb, Contain) handle->spill If Spill Occurs waste Collect Waste in Labeled Container handle->waste After Use store->handle spill->waste dispose Dispose via Approved Hazardous Waste Vendor waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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